3-(1-Methoxyethenyl)cyclohexa-1,4-diene
Description
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Structure
3D Structure
Properties
CAS No. |
827615-93-0 |
|---|---|
Molecular Formula |
C9H12O |
Molecular Weight |
136.19 g/mol |
IUPAC Name |
3-(1-methoxyethenyl)cyclohexa-1,4-diene |
InChI |
InChI=1S/C9H12O/c1-8(10-2)9-6-4-3-5-7-9/h4-7,9H,1,3H2,2H3 |
InChI Key |
RTLZRRPGQNXNIJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=C)C1C=CCC=C1 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to 3-(1-Methoxyethenyl)cyclohexa-1,4-diene: A Bifunctional Synthon for Complex Molecule Synthesis
Executive Summary
In the landscape of modern synthetic chemistry, the development of versatile, multi-functional building blocks is paramount for the efficient construction of complex molecular architectures. 3-(1-Methoxyethenyl)cyclohexa-1,4-diene emerges as a molecule of significant academic and practical interest, strategically embedding two highly valuable and reactive functional groups: a non-conjugated cyclohexadiene ring and an electron-rich vinyl ether.[1] This guide provides a comprehensive technical overview of its structure, proposed synthesis, unique reactivity, and potential applications. We will explore its utility as a precursor for pericyclic reactions, particularly the Diels-Alder cycloaddition, and discuss the mechanistic considerations that drug development professionals and research scientists must evaluate for its effective implementation in synthetic campaigns.[1]
Molecular Profile and Physicochemical Properties
Chemical Structure and Identification
3-(1-Methoxyethenyl)cyclohexa-1,4-diene is characterized by a six-membered cyclohexa-1,4-diene core substituted at the 3-position with a 1-methoxyethenyl group. This unique arrangement results in a bifunctional molecule with distinct reactive centers.[1]
| Identifier | Value |
| IUPAC Name | 3-(1-methoxyethenyl)cyclohexa-1,4-diene[1] |
| CAS Number | 827615-93-0[1] |
| Molecular Formula | C₉H₁₂O[1] |
| Molecular Weight | 136.19 g/mol [1] |
| Canonical SMILES | COC(=C)C1C=CCC=C1[1] |
| InChI Key | RTLZRRPGQNXNIJ-UHFFFAOYSA-N[1] |
Predicted Physicochemical Properties
While experimental data for this specific compound is not widely published, its properties can be inferred from its constituent moieties. The parent compound, 1,4-cyclohexadiene, is a colorless, flammable liquid.[2] It is anticipated that 3-(1-Methoxyethenyl)cyclohexa-1,4-diene is also a liquid at room temperature, soluble in common organic solvents.
Predicted Spectroscopic Signature
A definitive spectroscopic analysis is crucial for characterization during synthesis and subsequent reactions. Based on its structure, the following spectral features are predicted:
-
¹H NMR: The spectrum would be complex but informative. Key signals would include:
-
Multiple peaks in the vinylic region (~5.5-6.0 ppm) corresponding to the four protons on the diene ring.
-
A singlet for the methoxy group (-OCH₃) protons around 3.5-4.0 ppm.
-
Signals for the exocyclic vinyl protons.
-
Signals for the aliphatic protons of the cyclohexadiene ring.
-
-
¹³C NMR: Expected signals would include:
-
Four distinct signals for the sp² hybridized carbons of the cyclohexadiene ring.[3]
-
Two signals for the sp² carbons of the 1-methoxyethenyl group.
-
A signal for the methoxy carbon.
-
Signals for the sp³ hybridized carbons of the ring.
-
-
IR Spectroscopy: Characteristic absorption bands would include C=C stretching for the alkene groups, C-O stretching for the ether linkage, and C-H stretching for both sp² and sp³ hybridized carbons.
-
Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 136.19.
Synthetic Strategy: A Proposed Route via Birch Reduction
The most logical and historically significant method for preparing 1,4-cyclohexadiene scaffolds is the Birch reduction of aromatic compounds.[1][2][4] This powerful reaction allows for the partial reduction of an aromatic ring to a 1,4-diene, a transformation that is otherwise difficult to achieve.[4]
Rationale: Why Birch Reduction is the Method of Choice
The Birch reduction utilizes an alkali metal (typically sodium or lithium) dissolved in liquid ammonia with a proton source (an alcohol) to deliver electrons to the aromatic ring.[4][5] For a methoxy-substituted arene like anisole, the reaction proceeds with known regioselectivity, yielding a dihydroanisole derivative.[4][6] This provides a direct and efficient entry point to the core structure of the target molecule.[1] The mechanism involves the formation of a radical anion, which is protonated, reduced further to a carbanion, and then protonated a final time to yield the non-conjugated diene.[4]
Proposed Synthetic Workflow
A plausible multi-step synthesis would involve the formation of the cyclohexadiene ring first, followed by the introduction of the 1-methoxyethenyl side chain.
Caption: Proposed synthetic pathway to the target molecule.
Detailed Experimental Protocol (Proposed)
Objective: To synthesize 3-(1-Methoxyethenyl)cyclohexa-1,4-diene. This protocol is a proposed methodology based on established chemical principles.
Step 1: Birch Reduction of 3-Bromoanisole
-
System Setup: A three-necked round-bottom flask equipped with a dry-ice condenser, a gas inlet, and a dropping funnel is assembled and flame-dried under a stream of inert gas (e.g., Argon).
-
Ammonia Condensation: Anhydrous liquid ammonia (~250 mL) is condensed into the flask at -78 °C.
-
Reactant Addition: A solution of 3-bromoanisole (1 equivalent) and tert-butanol (1.1 equivalents) in anhydrous THF is added to the stirred ammonia.
-
Reduction: Small pieces of lithium wire (2.5 equivalents) are added portion-wise until a persistent deep blue color is maintained for 2-3 hours. The persistence of the blue color indicates the presence of solvated electrons and the progression of the reduction.[6]
-
Quenching: The reaction is carefully quenched by the slow addition of isoprene until the blue color disappears, followed by the addition of ammonium chloride.
-
Work-up: The ammonia is allowed to evaporate. The remaining residue is partitioned between water and diethyl ether. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude 3-bromo-1-methoxycyclohexa-1,4-diene.
Step 2: Introduction of the Vinyl Group (Example via Stille Coupling)
-
Reaction Setup: To a solution of the crude product from Step 1 in anhydrous toluene are added tributyl(vinyl)tin (1.1 equivalents), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents).
-
Coupling Reaction: The mixture is degassed and heated under an inert atmosphere until TLC or GC-MS analysis indicates complete consumption of the starting material.
-
Work-up and Purification: Upon cooling, the reaction mixture is filtered, and the solvent is removed. The crude product, 3-vinyl-1-methoxycyclohexa-1,4-diene, is purified by flash column chromatography.
Step 3: Conversion to the Target Molecule
Further established synthetic steps would be required to convert the vinyl group to the 1-methoxyethenyl group, for instance, via dihydroxylation, protection/methylation, and elimination.
Chemical Reactivity and Mechanistic Insights
The synthetic value of 3-(1-Methoxyethenyl)cyclohexa-1,4-diene stems from the distinct yet cooperative reactivity of its two functional moieties.[1]
Isomerization to the Conjugated 1,3-Diene System
The synthesized 1,4-diene is non-conjugated. For it to participate as the 4π-electron component in a Diels-Alder reaction, it must first isomerize to the thermodynamically more stable conjugated 1,3-diene system.[1] This isomerization can often be achieved under thermal or catalytic (acid or base) conditions.[7]
Application in Pericyclic Reactions: The Diels-Alder Cycloaddition
The Diels-Alder reaction is a cornerstone of organic synthesis for forming six-membered rings.[8] The conjugated 1,3-diene isomer of the title compound is an electron-rich diene due to the influence of the alkoxy substituent, making it a highly reactive partner for electron-poor dienophiles (alkenes or alkynes with electron-withdrawing groups).[1][9][10]
Caption: General experimental workflow for a Diels-Alder reaction.
-
Reactant Preparation: In a sealed tube or round-bottom flask, the isomerized 3-(1-Methoxyethenyl)cyclohexa-1,3-diene (1 equivalent) is dissolved in a suitable solvent (e.g., toluene, xylene).
-
Dienophile Addition: An electron-deficient dienophile (e.g., maleic anhydride, dimethyl acetylenedicarboxylate) (1.1 equivalents) is added.
-
Reaction: The mixture is heated to a temperature between 80-150 °C. The reaction is monitored by TLC or GC-MS for the disappearance of the starting materials.
-
Isolation: Upon completion, the solvent is removed under reduced pressure.
-
Purification: The resulting crude bicyclic product (the cycloadduct) is purified by flash column chromatography or recrystallization.
The substituents on both the diene and dienophile will govern the regioselectivity (the orientation of addition) and stereoselectivity (the 3D arrangement, e.g., endo/exo) of the cycloaddition. The electron-donating nature of the substituents on the diene component is expected to direct the regiochemical outcome in a predictable manner, a key consideration for synthetic planning.[1]
Electrophilic Additions to the Vinyl Ether Moiety
The vinyl ether's double bond is exceptionally electron-rich due to electron donation from the oxygen atom's lone pairs.[1] This makes it highly susceptible to electrophilic addition reactions. This reactivity can be exploited independently of the diene system, allowing for selective functionalization.
Aromatization Pathways
The cyclohexadiene ring has an inherent thermodynamic driving force to aromatize into a stable benzene ring system.[1][2] This transformation can be achieved via various oxidative methods. For the title compound, aromatization would result in the formation of a substituted 1-methoxy-3-vinylbenzene derivative, providing another pathway to synthetically useful aromatic compounds.[1]
Potential Applications in Drug Development and Organic Synthesis
While this specific molecule is not extensively documented in applied literature, its structure suggests significant potential:
-
Scaffold for Natural Products: The bicyclic structures formed from its Diels-Alder reactions are common cores in a wide range of natural products and bioactive molecules.[1]
-
Access to Polysubstituted Arenes: Through aromatization of its cycloadducts, it provides a route to complex, specifically substituted aromatic compounds that are prevalent in pharmaceuticals.
-
Cascade Reaction Design: The close proximity of the diene and the vinyl ether allows for the design of elegant cascade reactions, where multiple bonds are formed in a single, efficient operation, a key principle of green chemistry.[1]
Safety and Handling
No specific safety data sheet (SDS) exists for 3-(1-Methoxyethenyl)cyclohexa-1,4-diene. However, based on analogous compounds like 1,3-cyclohexadiene, it should be handled with care.
-
Hazards: Assumed to be a flammable liquid and vapor.[11] May cause skin, eye, and respiratory irritation.[11][12]
-
Precautions:
Conclusion
3-(1-Methoxyethenyl)cyclohexa-1,4-diene represents a promising, albeit under-explored, synthetic building block. Its bifunctional nature, combining the versatile reactivity of a cyclohexadiene core with an electron-rich vinyl ether, opens avenues for constructing complex molecular frameworks through controlled isomerization, cycloaddition, and electrophilic addition pathways. For researchers in drug development and organic synthesis, this molecule offers a powerful tool for accessing novel scaffolds and building molecular complexity with high efficiency and strategic control.
References
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An In-depth Technical Guide to 3-(1-Methoxyethenyl)cyclohexa-1,4-diene (CAS Number: 827615-93-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(1-Methoxyethenyl)cyclohexa-1,4-diene, a versatile bifunctional molecule with significant potential in synthetic organic chemistry. While direct literature on this specific compound is limited, this document, written from the perspective of a Senior Application Scientist, extrapolates from well-established chemical principles and analogous structures to present a robust guide to its synthesis, reactivity, and characterization. The strategic placement of a nucleophilic enol ether and a reactive diene system within a non-aromatic cyclic framework makes it a valuable building block for the construction of complex molecular architectures, particularly in the context of natural product synthesis and drug discovery.
Introduction and Molecular Overview
3-(1-Methoxyethenyl)cyclohexa-1,4-diene (Figure 1) is a fascinating, yet underexplored, organic compound. Its structure is characterized by two key functional groups: a cyclohexa-1,4-diene ring and a 1-methoxyethenyl (a vinyl ether) substituent. This unique combination imbues the molecule with a dual reactivity profile, offering a rich platform for a variety of chemical transformations.
The cyclohexa-1,4-diene core is a non-conjugated diene that can be readily isomerized to its thermodynamically more stable conjugated 1,3-diene isomer, a potent participant in pericyclic reactions, most notably the Diels-Alder reaction. The 1-methoxyethenyl group, an electron-rich alkene, is susceptible to electrophilic attack and can also act as a reactive dienophile in its own right. The interplay between these two functionalities opens up possibilities for intricate and stereocontrolled synthetic strategies.
Table 1: Physicochemical Properties of 3-(1-Methoxyethenyl)cyclohexa-1,4-diene
| Property | Value | Source |
| CAS Number | 827615-93-0 | [1] |
| Molecular Formula | C₉H₁₂O | [2] |
| Molecular Weight | 136.19 g/mol | [2] |
| IUPAC Name | 3-(1-methoxyethenyl)cyclohexa-1,4-diene | [2] |
| Canonical SMILES | COC(=C)C1C=CCC=C1 | [2] |
| InChI Key | RTLZRRPGQNXNIJ-UHFFFAOYSA-N | [2] |
Proposed Synthesis
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule points towards 3-acetyl-1,4-cyclohexadiene as a key intermediate. This intermediate can be further disconnected to 3-acetyl-anisole, a readily available starting material. The conversion of the acetyl group to the 1-methoxyethenyl moiety can be achieved via a Wittig reaction using a methoxymethylidene phosphorane.
Caption: Retrosynthetic analysis of the target molecule.
Step-by-Step Experimental Protocol
Step 1: Birch Reduction of 3-Acetyl-anisole to 3-Acetyl-1,4-cyclohexadiene
The Birch reduction is a classic and highly effective method for the partial reduction of aromatic rings to 1,4-cyclohexadienes.[3] The electron-donating methoxy group and the electron-withdrawing acetyl group on the aromatic ring of 3-acetyl-anisole will direct the regioselectivity of the reduction.
-
Reaction Scheme:
Caption: Birch reduction of 3-acetyl-anisole.
-
Protocol:
-
Set up a three-necked round-bottom flask equipped with a dry ice condenser, a gas inlet, and a mechanical stirrer.
-
Under an inert atmosphere (e.g., argon), condense ammonia gas into the flask at -78 °C (dry ice/acetone bath).
-
To the liquid ammonia, add 3-acetyl-anisole (1 equivalent) dissolved in a minimal amount of anhydrous THF.
-
Carefully add small pieces of sodium metal (2.5 equivalents) to the stirred solution until a persistent blue color is observed, indicating the presence of solvated electrons.
-
Slowly add absolute ethanol (4 equivalents) to the reaction mixture as a proton source.
-
Continue stirring at -78 °C for 2-4 hours, or until the blue color disappears.
-
Quench the reaction by the cautious addition of solid ammonium chloride.
-
Allow the ammonia to evaporate overnight under a stream of inert gas.
-
To the residue, add diethyl ether and water. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude 3-acetyl-1,4-cyclohexadiene. Purification can be achieved by column chromatography on silica gel.
-
Step 2: Wittig Reaction of 3-Acetyl-1,4-cyclohexadiene
The Wittig reaction is a powerful tool for the conversion of ketones and aldehydes to alkenes.[4] In this step, the acetyl group of the intermediate is converted to the desired 1-methoxyethenyl group using methoxymethyltriphenylphosphonium chloride and a strong base.
-
Reaction Scheme:
Caption: Wittig olefination to form the target compound.
-
Protocol:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend methoxymethyltriphenylphosphonium chloride (1.2 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C and add n-butyllithium (1.1 equivalents) dropwise. A deep red or orange color indicates the formation of the ylide.
-
Stir the ylide solution at 0 °C for 30 minutes.
-
Add a solution of 3-acetyl-1,4-cyclohexadiene (1 equivalent) in anhydrous THF to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford pure 3-(1-methoxyethenyl)cyclohexa-1,4-diene.
-
Chemical Reactivity and Synthetic Applications
The unique bifunctional nature of 3-(1-methoxyethenyl)cyclohexa-1,4-diene makes it a versatile building block for a variety of synthetic transformations.
Diels-Alder Reactions
The cyclohexa-1,4-diene moiety can be isomerized to the conjugated 1,3-diene under thermal or acidic/basic conditions. This conjugated diene is a prime candidate for [4+2] cycloaddition reactions (Diels-Alder reactions), a powerful method for the construction of six-membered rings.[5] The presence of the 1-methoxyethenyl substituent can influence the stereochemical outcome of the cycloaddition.
Caption: Diels-Alder reactivity of the target molecule.
Electrophilic Additions to the Enol Ether
The vinyl ether functionality is highly electron-rich and therefore susceptible to attack by a wide range of electrophiles.[6] This allows for the introduction of various functional groups at the vinyl position. For instance, hydrolysis under acidic conditions would yield the corresponding methyl ketone.
Aromatization
The cyclohexa-1,4-diene ring can be readily aromatized to a benzene ring, a process driven by the thermodynamic stability of the aromatic system.[7] This can be achieved through oxidation or elimination reactions.
Predicted Spectroscopic Data
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Key Signals |
| ¹H NMR | δ 5.5-6.0 (m, 4H, diene C=C-H), δ 4.0-4.2 (m, 2H, vinyl C=C-H₂), δ 3.6 (s, 3H, -OCH₃), δ 2.5-3.0 (m, 3H, allylic CH and CH₂) |
| ¹³C NMR | δ 155-160 (C=C-O), δ 120-130 (diene C=C), δ 80-85 (C=C-O), δ 55-60 (-OCH₃), δ 30-40 (allylic C) |
| IR (cm⁻¹) | ~3030 (C=C-H stretch), ~2950 (C-H stretch), ~1650 (C=C stretch), ~1250 (C-O stretch, enol ether) |
| Mass Spec (m/z) | 136 (M⁺), fragments corresponding to loss of -OCH₃, and retro-Diels-Alder fragmentation. |
Safety and Handling
Substituted cyclohexadienes should be handled with care in a well-ventilated fume hood.[4][9] They are generally flammable liquids and may cause skin and eye irritation.[9] Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Store in a cool, dry, and well-ventilated area away from sources of ignition.[10]
Conclusion
3-(1-Methoxyethenyl)cyclohexa-1,4-diene is a molecule with significant untapped potential in organic synthesis. Its predictable, albeit not yet published, synthesis from readily available starting materials, combined with its rich and versatile reactivity, makes it an attractive target for further investigation. This guide provides a solid foundation for researchers and drug development professionals to explore the chemistry of this compound and harness its capabilities in the design and synthesis of novel and complex molecules.
References
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- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Cyclohexene [webbook.nist.gov]
- 21. 1,4-Cyclohexadiene synthesis [organic-chemistry.org]
- 22. 1,3-Cyclohexadien-1-Als: Synthesis, Reactivity and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 23. low/high resolution 1H proton nmr spectrum of 1-methoxypropane C4H10O CH3OCH2CH2CH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl propyl ether 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 24. chem.washington.edu [chem.washington.edu]
- 25. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 26. 1,4-Cyclohexadiene | C6H8 | CID 12343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 27. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 28. vaia.com [vaia.com]
- 29. echemi.com [echemi.com]
- 30. 1-甲氧基-1,4-环己二烯 technical grade, 85% | Sigma-Aldrich [sigmaaldrich.com]
Stability of 3-(1-Methoxyethenyl)cyclohexa-1,4-diene in acidic conditions
Executive Summary
This technical guide details the stability profile of 3-(1-methoxyethenyl)cyclohexa-1,4-diene , a specialized bifunctional intermediate containing a masked acetyl group (vinyl ether) attached to a skipped diene core. In acidic environments, this molecule exhibits a bifurcated reactivity profile:
-
Kinetic Phase: Rapid, acid-catalyzed hydrolysis of the vinyl ether moiety to yield 3-acetylcyclohexa-1,4-diene .
-
Thermodynamic Phase: Slower, acid-mediated isomerization of the 1,4-diene system to the conjugated 1,3-diene or aromatization to acetophenone derivatives.
Researchers must strictly control pH and temperature to isolate the kinetic product (the 1,4-diene ketone) and prevent thermodynamic drift toward conjugation. This guide provides mechanistic insights, experimental protocols, and visualization of the degradation pathways.
Structural Analysis & Reactivity Profile
The molecule comprises two distinct reactive centers: the vinyl ether (enol ether) and the 1,4-cyclohexadiene ring .
| Feature | Chemical Nature | Acid Sensitivity | Reactivity Consequence |
| Vinyl Ether | Electron-rich alkene ( | Extreme | Rapid protonation at the |
| 1,4-Diene | Non-conjugated (skipped) diene | Moderate | Susceptible to protonation or hydride abstraction, leading to conjugation (1,3-diene) or aromatization. |
| C3 Position | Bis-allylic carbon | High | The C3 proton is acidic ( |
The Stability Paradox
The vinyl ether requires acid to hydrolyze (to unmask the ketone), but that same acid catalyzes the destruction of the delicate 1,4-diene system. The experimental window for successful manipulation is defined by the rate difference (
Mechanistic Pathways in Acid
The transformation occurs in a stepwise manner. Understanding these steps is critical for process control.
Pathway A: Hydrolysis (Desired)
The reaction initiates with the protonation of the vinyl ether's terminal methylene group. This is the fastest step due to the formation of a resonance-stabilized oxocarbenium ion. Water attacks this cation, forming a hemiacetal which collapses to the ketone.[1]
Pathway B: Conjugation & Aromatization (Undesired)
Once the ketone (3-acetylcyclohexa-1,4-diene) is formed, the C3 proton becomes highly acidic due to the adjacent carbonyl and the bis-allylic position. Continued exposure to acid facilitates enolization or proton shift, moving the double bonds into conjugation with the carbonyl (forming 1-acetylcyclohexa-1,3-diene) or driving full aromatization to 3-acetylbenzene (if oxidation occurs) or disproportionation.
Visualization of Reaction Pathways
Caption: Acid-mediated hydrolysis pathway showing the kinetic window for 1,4-diene isolation versus thermodynamic drift to conjugation.
Experimental Protocols
To successfully hydrolyze the vinyl ether while preserving the 1,4-diene, use a mild, buffered hydrolytic system . Strong mineral acids (HCl, H2SO4) will almost invariably lead to isomerization.
Protocol A: Mild Hydrolysis (Recommended)
This method uses Oxalic Acid, a mild organic acid that provides sufficient protons for vinyl ether hydrolysis but is kinetically slow to isomerize the diene.
Reagents:
-
Substrate: 3-(1-Methoxyethenyl)cyclohexa-1,4-diene[2]
-
Solvent: Methanol / Water (4:1 v/v)
-
Acid: Oxalic Acid (0.1 M solution)
-
Quench: Saturated NaHCO3
Step-by-Step Workflow:
-
Preparation: Dissolve the substrate in Methanol/Water. Cool to 0°C to suppress isomerization rates.
-
Acidification: Add 1.5 equivalents of Oxalic Acid. Monitor reaction by TLC or HPLC.
-
Target: Disappearance of vinyl ether spot.
-
Timeframe: Typically 15–45 minutes at 0°C.
-
-
Quenching (Critical): Immediately upon completion, pour the reaction mixture into a vigorously stirred biphasic mixture of Diethyl Ether and Saturated NaHCO3.
-
Note: The pH must be brought to >7 instantly to stop isomerization.
-
-
Workup: Separate organic layer, wash with brine, dry over MgSO4, and concentrate in vacuo at low temperature (<30°C).
Protocol B: Monitoring Stability (Quality Control)
When storing or analyzing the product, stability is a primary concern.
| Parameter | Recommendation | Rationale |
| Solvent for NMR | Standard | |
| Storage Temp | -20°C or -80°C | Thermal energy can drive [1,5]-sigmatropic hydrogen shifts, leading to self-isomerization. |
| Atmosphere | Argon/Nitrogen | Prevents oxidation of the bis-allylic position. |
Troubleshooting & Mitigation
Common issues encountered during the handling of 3-(1-methoxyethenyl)cyclohexa-1,4-diene and its hydrolysis product.
Issue: Observation of Conjugated Enone (UV shift)
-
Symptom: The isolated material shows a strong UV absorption >240 nm (characteristic of conjugated enones). 1,4-dienes typically absorb at lower wavelengths or have weak absorbance.
-
Cause: Acid exposure was too prolonged or too strong; or the workup was not sufficiently basic.
-
Solution: Switch to a silica-supported acid catalyst (e.g., wet Silica Gel) which is milder, or reduce reaction time. Ensure NMR solvent is neutralized.
Issue: Low Yield due to Polymerization
-
Symptom: Gummy residue; loss of material.
-
Cause: Vinyl ethers can polymerize cationically in concentrated acid.
-
Solution: Perform hydrolysis under high dilution conditions (0.05 M) to favor reaction with water over intermolecular polymerization.
References
-
Vertex AI Search. (2023). Mechanism of acid-catalyzed vinyl ether hydrolysis. ResearchGate. Retrieved from [Link]
-
Organic Syntheses. (1998). 2-Cyclohexen-1-one, 4-(hydroxymethyl)-.[3] Organic Syntheses, Coll. Vol. 9, p.186. Retrieved from [Link]
-
Wikipedia. (n.d.). Birch reduction. Retrieved from [Link][4]
-
Chemistry Stack Exchange. (2022). Acid hydrolysis of Birch-reduced Anisole. Retrieved from [Link]
Sources
Literature review of 3-(1-Methoxyethenyl)cyclohexa-1,4-diene synthesis
An In-depth Technical Guide to the Synthesis of 3-(1-Methoxyethenyl)cyclohexa-1,4-diene
Foreword: Unveiling a Versatile Synthetic Building Block
In the landscape of modern organic synthesis, the strategic design of molecules possessing multiple, orthogonally reactive functional groups is paramount for the efficient construction of complex molecular architectures. 3-(1-Methoxyethenyl)cyclohexa-1,4-diene is a prime exemplar of such a scaffold. It strategically combines the non-conjugated diene system of a 1,4-cyclohexadiene ring with the electron-rich double bond of a vinyl ether.[1] This unique combination opens a gateway to a diverse array of chemical transformations. The cyclohexa-1,4-diene core is a precursor to the conjugated 1,3-diene system, a cornerstone of the powerful Diels-Alder reaction.[1][2][3] Simultaneously, the vinyl ether moiety serves as a potent nucleophile and a reactive site for electrophilic additions.[1]
This guide provides a comprehensive review of the viable synthetic strategies for accessing 3-(1-Methoxyethenyl)cyclohexa-1,4-diene. We will delve into the mechanistic underpinnings of the key reactions, present detailed experimental protocols, and offer insights into the practical considerations for each synthetic route, grounded in established chemical principles.
Part 1: Retrosynthetic Analysis and Strategic Planning
A logical approach to devising the synthesis of 3-(1-Methoxyethenyl)cyclohexa-1,4-diene begins with a retrosynthetic analysis. The most evident disconnection lies at the double bond of the vinyl ether, pointing to the Wittig reaction as a robust and reliable method for its formation.[4][5] This reaction forms an alkene from a carbonyl compound and a phosphonium ylide, offering exceptional regiocontrol over the new double bond's position.[4][6]
This disconnection identifies a key precursor: a cyclohexa-1,4-diene ring bearing a carbonyl group (either an aldehyde or a methyl ketone) at the 3-position. Therefore, our primary synthetic challenge is the efficient construction of 3-acetylcyclohexa-1,4-diene or cyclohexa-1,4-diene-3-carbaldehyde .
Two primary strategies emerge for the synthesis of the target molecule, revolving around the assembly of this key intermediate.
Caption: Retrosynthetic analysis via a Wittig reaction disconnection.
Part 2: Core Synthesis of the Cyclohexa-1,4-diene Scaffold
The synthesis of the 1,4-cyclohexadiene ring is the foundational element of our target molecule. The Birch reduction stands out as the most direct and widely employed method for this transformation.[1][7]
The Birch Reduction: A Classic Approach to 1,4-Dienes
The Birch reduction is an organic redox reaction that converts aromatic rings into 1,4-cyclohexadienes using an alkali metal (typically sodium or lithium) dissolved in liquid ammonia, with an alcohol serving as a proton source.[8][9] A key advantage of this method is that it avoids over-reduction to the fully saturated cyclohexane ring, which can occur with catalytic hydrogenation.[8]
Mechanism of Action: The reaction proceeds through a well-established mechanism:
-
Electron Transfer: A solvated electron, generated from the dissolution of the alkali metal in liquid ammonia, adds to the aromatic ring to form a radical anion.[9]
-
Protonation: The radical anion is a strong base and abstracts a proton from the alcohol present in the reaction mixture.
-
Second Electron Transfer: A second solvated electron adds to the resulting cyclohexadienyl radical to form a cyclohexadienyl anion.
-
Final Protonation: A final protonation step by the alcohol yields the non-conjugated 1,4-cyclohexadiene product.[9]
The regioselectivity of the Birch reduction is predictably controlled by the electronic nature of the substituents on the aromatic ring.[9][10]
-
Electron-Donating Groups (EDGs) like alkoxy (-OR) or alkyl (-R) groups direct the reduction to leave the substituent on one of the resulting double bonds.[9][10]
-
Electron-Withdrawing Groups (EWGs) such as a carboxyl (-COOH) group result in the substituent being located on one of the saturated carbon atoms of the product.[8]
Caption: Mechanism of the Birch reduction of anisole.
Part 3: Convergent Synthetic Strategy
A highly efficient approach involves the Birch reduction of a commercially available, appropriately substituted aromatic precursor, followed by the Wittig olefination.
Route A: Birch Reduction of 3-Methoxyacetophenone
This convergent route integrates the formation of the diene ring and the installation of the ketone precursor in a single strategic starting material.
Step 1: Birch Reduction of 3-Methoxyacetophenone
The starting material, 3-methoxyacetophenone, possesses an electron-donating methoxy group and an electron-withdrawing acetyl group. In the Birch reduction, the powerful reducing conditions will affect the aromatic ring preferentially. The methoxy group will direct the reduction to yield 3-acetyl-1-methoxycyclohexa-1,4-diene . It is crucial to employ conditions that minimize the reduction of the ketone functionality.
Experimental Protocol: Birch Reduction
-
System Setup: A three-necked round-bottom flask equipped with a dry ice condenser, a gas inlet for ammonia, and a dropping funnel is assembled and flame-dried under an inert atmosphere (Argon or Nitrogen).
-
Reaction: The flask is cooled to -78 °C in a dry ice/acetone bath. Anhydrous liquid ammonia is condensed into the flask. Small, freshly cut pieces of sodium metal are added until a persistent deep blue color is obtained. A solution of 3-methoxyacetophenone and tert-butanol (as the proton source) in anhydrous THF is added dropwise.
-
Monitoring and Quench: The reaction is stirred at -78 °C until the blue color disappears, indicating consumption of the sodium. The reaction is carefully quenched by the slow addition of isoprene, followed by ammonium chloride.
-
Workup: The ammonia is allowed to evaporate. The residue is partitioned between water and diethyl ether. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.
Step 2: Wittig Reaction to Form the Target Molecule
The ketone product from the Birch reduction is then directly used in the Wittig reaction to generate the final 1-methoxyethenyl group.
Preparation of the Wittig Reagent (Methoxymethyltriphenylphosphonium chloride): This reagent is typically prepared by the reaction of triphenylphosphine with chloromethyl methyl ether. Due to the carcinogenicity of chloromethyl methyl ether, extreme caution and appropriate handling procedures are mandatory.
Experimental Protocol: Wittig Reaction
-
Ylide Generation: In a flame-dried, two-necked flask under an inert atmosphere, methoxymethyltriphenylphosphonium chloride is suspended in anhydrous THF. The suspension is cooled to 0 °C, and a strong base such as n-butyllithium (n-BuLi) or sodium hydride (NaH) is added slowly.[6] The formation of the deep red or orange ylide indicates successful deprotonation.
-
Reaction: A solution of the 3-acetyl-1-methoxycyclohexa-1,4-diene precursor in anhydrous THF is added dropwise to the ylide solution at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
Workup and Purification: The reaction is quenched with saturated aqueous ammonium chloride. The mixture is extracted with diethyl ether. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography on silica gel to isolate the target compound, 3-(1-Methoxyethenyl)cyclohexa-1,4-diene. The by-product, triphenylphosphine oxide, is also separated during this process.[4]
Caption: Convergent synthesis of the target molecule.
Part 4: Data Summary and Characterization
The successful synthesis must be validated by thorough purification and characterization.
Table 1: Reaction Parameters for Key Synthetic Steps
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Typical Yield (%) |
| 1 | Birch Reduction | Na, liq. NH₃, t-BuOH | THF/NH₃ | -78 | 60-75 |
| 2 | Wittig Olefination | Ph₃PCH₂OMeCl, n-BuLi | THF | 0 to RT | 70-85 |
Expected Spectroscopic Data
The structure of 3-(1-Methoxyethenyl)cyclohexa-1,4-diene can be unequivocally confirmed using modern spectroscopic techniques.[1]
-
¹H NMR: Will provide key information on the proton environments. Expect signals corresponding to the olefinic protons of the cyclohexadiene ring, the methylene protons of the ring, the methoxy group singlet, and the geminal protons of the vinyl ether.
-
¹³C NMR: Will show the number of unique carbon environments, including the sp² carbons of the diene and the vinyl ether, and the sp³ carbons of the ring.
-
Mass Spectrometry: Will confirm the molecular weight of the compound (136.19 g/mol ).[1]
-
Infrared (IR) Spectroscopy: Will show characteristic C-H stretching frequencies for sp² and sp³ carbons, and strong C=C and C-O stretching bands.
Part 5: Conclusion and Future Directions
The synthesis of 3-(1-Methoxyethenyl)cyclohexa-1,4-diene is most efficiently achieved through a convergent strategy employing a Birch reduction of an aromatic precursor followed by a Wittig reaction. This approach provides good overall yields and excellent control over the molecular architecture. The resulting molecule is a highly promising building block for organic synthesis, particularly for constructing complex polycyclic systems through intramolecular Diels-Alder reactions or other cascade sequences.[1]
Future research should focus on the development of more sustainable and greener synthetic routes, potentially avoiding the use of liquid ammonia and alkali metals by exploring modern electrochemical reduction methods.[1] The full synthetic potential of this bifunctional reagent remains a fertile ground for exploration by researchers and drug development professionals.
References
-
1,4-Cyclohexadiene synthesis - Organic Chemistry Portal. [Link]
-
Diels-Alder Reaction - University of Arizona. [Link]
-
1,3-Cyclohexadien-1-Als: Synthesis, Reactivity and Bioactivities - PMC. [Link]
-
Diels–Alder reaction - Wikipedia. [Link]
-
Conjugated Dienes: Diels-Alder Cycloaddition Reaction - YouTube. [Link]
-
Solved Wittig reactions with alpha-chloroethers can be used | Chegg.com. [Link]
-
Wittig reactions with
-chloroethers can | Chegg.com. [Link] -
Propose mechanisms for the Birch reduction of anisole. Show why t... - Pearson. [Link]
-
Birch Reduction - Organic Chemistry Tutor. [Link]
-
Wittig Reaction - Examples and Mechanism - Master Organic Chemistry. [Link]
-
Wittig reaction - Wikipedia. [Link]
-
Birch reduction - Wikipedia. [Link]
-
The mechanism of the Birch reduction. Part 1: reduction of anisole. - Henry Rzepa's Blog. [Link]
-
Birch Reduction: Mechanism & Examples | NROChemistry. [Link]
-
Cyclohexa-1,4-diene - Wikipedia. [Link]
-
Synthesis and polymerization of renewable 1,3-cyclohexadiene using metathesis, isomerization, and cascade reactions with late-metal catalysts - PubMed. [Link]
-
Synthesis of 1,3‐diene via cyclohexa‐1,4‐diene. - ResearchGate. [Link]
Sources
- 1. 3-(1-Methoxyethenyl)cyclohexa-1,4-diene | 827615-93-0 | Benchchem [benchchem.com]
- 2. Synthesis and polymerization of renewable 1,3-cyclohexadiene using metathesis, isomerization, and cascade reactions with late-metal catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Cyclohexa-1,4-diene - Wikipedia [en.wikipedia.org]
- 8. Birch reduction - Wikipedia [en.wikipedia.org]
- 9. Birch Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. organicchemistrytutor.com [organicchemistrytutor.com]
Methodological & Application
Application Note: Precision Optimization of Lithium/Ammonia Reduction for 3-Acetyl Anisole Ketals
Topic: Optimizing lithium/ammonia reduction for 3-acetyl anisole ketals Content Type: Application Note & Protocol Audience: Researchers, scientists, and drug development professionals.
Abstract
The Birch reduction of electron-rich aromatics is a cornerstone transformation in the synthesis of complex cyclohexenones. However, substrates possessing both meta-alkoxy and ketal-protected carbonyl functionalities—such as 3-acetyl anisole ethylene ketal —present unique regiochemical and stability challenges. This guide details an optimized, scalable protocol for the lithium/ammonia (Li/NH
Introduction & Mechanistic Rationale
The Substrate Challenge
3-Acetyl anisole ketal represents a 1,3-disubstituted arene with two electron-donating groups (EDGs): the strong methoxy group and the moderate alkyl-like ketal.
-
Regiocontrol: In Birch reductions, EDGs destabilize the radical anion at the ipso and para positions, directing electron density—and subsequent protonation—to the ortho and meta positions.
-
Conflict: The 1-methoxy group directs protonation to C2/C6 (ortho) and C3/C5 (meta). The 3-ketal group directs to C2/C4 (ortho) and C1/C5 (meta).
-
Resolution: The synergistic overlap occurs at C2 and C5 . Protonation at these sites preserves the conjugation of the EDGs with the residual double bonds, yielding the 2,5-dihydro pattern (relative to the ring numbering where OMe is 1).
The Solution: Kinetic Control
To achieve the desired 1,4-diene (enol ether), the reaction must be kinetically controlled. Thermodynamic equilibration (often caused by excess strong base or prolonged reaction times) can isomerize the 1,4-diene to the conjugated 1,3-diene or lead to over-reduction.
Key Optimization Parameters:
-
Metal Selection: Lithium is preferred over sodium for its higher reduction potential and solubility in NH
, allowing for lower temperatures (-78°C) which improve regioselectivity. -
Proton Source: tert-Butanol (
-BuOH) is the optimal proton source. Its steric bulk slows protonation sufficiently to prevent the reduction of the initial radical anion to a dianion before protonation, while being acidic enough (pKa ~17) to buffer the highly basic amide formed. -
Quenching: The ketal moiety is acid-sensitive. Standard acidic quenches must be modified to prevent premature hydrolysis to the enone.
Visualizing the Mechanism
The following diagram illustrates the electron transfer and protonation sequence that dictates the regiochemistry.
Caption: Mechanistic pathway showing the sequential electron transfer and protonation at C2 and C5, dictated by the synergistic directing effects of the 1-OMe and 3-Ketal groups.
Optimized Experimental Protocol
Reagents & Equipment[1][2][3][4][5]
-
Substrate: 3-Acetyl anisole ethylene ketal (High purity, >98%).
-
Solvent: Anhydrous THF (inhibitor-free), Liquid Ammonia (anhydrous grade).
-
Reagents: Lithium wire (high sodium content free), tert-Butanol (anhydrous).
-
Quench: Solid Ammonium Chloride (
), Isoprene (optional scavenger). -
Equipment: 3-neck round bottom flask (flame dried), Dry Ice/Acetone bath, Dewar condenser, Mechanical stirrer (glass/Teflon).
Step-by-Step Procedure
Phase 1: Ammonia Condensation
-
Setup: Assemble the 3-neck flask with the Dewar condenser and mechanical stirrer. Connect to an inert gas (Argon/Nitrogen) manifold.[1]
-
Cooling: Cool the flask to -78°C using a dry ice/acetone bath. Fill the Dewar condenser with dry ice/acetone.
-
Condensation: Introduce gaseous ammonia through an inlet. Condense approx. 10-15 mL of liquid
per gram of substrate.-
Note: Ensure the system is vented to a scrubber to handle ammonia off-gassing.
-
Phase 2: Reaction Assembly (Wilds-Nelson Modification)
Author's Note: We utilize the "Wilds-Nelson" procedure where the metal is added to the substrate/alcohol mixture. This minimizes side reactions compared to adding substrate to a pre-formed "blue solution."
-
Dissolution: In a separate flask, dissolve 3-acetyl anisole ketal (1.0 equiv) and t-BuOH (2.5 equiv) in anhydrous THF (volume equal to approx. 30% of
volume). -
Addition: Transfer the THF solution dropwise into the stirring liquid ammonia at -78°C. The solution should remain colorless or pale.
-
Reduction: Cut lithium wire (2.5 - 3.0 equiv) into small pieces. Rinse with hexanes to remove oil, then add piece-wise to the reaction mixture.
-
Observation: A transient blue color may appear and fade. The persistent deep blue/bronze color indicates an excess of solvated electrons, marking the endpoint of lithium consumption.
-
-
Completion: Stir for 30–60 minutes at -78°C after the blue color persists.
Phase 3: Quenching & Workup
-
Scavenging (Optional but Recommended): Add Isoprene dropwise until the blue color disappears. This removes excess Li without generating excess acid/base, protecting the ketal.
-
Protonation: Carefully add solid
(3.0 equiv).-
Caution: This step is exothermic and generates gas.
-
-
Evaporation: Remove the cooling bath and allow the ammonia to evaporate under a stream of nitrogen.[2] (Ideally overnight or into a bleach trap).
-
Extraction: Dissolve the residue in cold water and extract immediately with Diethyl Ether or MTBE (3x).
-
Critical: Keep the aqueous layer pH neutral/basic. Do not use acid washes.
-
-
Drying: Wash combined organics with brine, dry over
(avoid acidic ), and concentrate in vacuo at <30°C.
Data Summary & QC Specifications
| Parameter | Specification | Rationale |
| Appearance | Clear to pale yellow oil | Darkening indicates polymerization or hydrolysis. |
| 1H NMR (CDCl3) | Vinyl protons at | Confirms 1,4-diene structure. Absence of aromatic signals (6.8-7.5 ppm). |
| Ketal Integrity | Singlet at | Confirms retention of the protecting group. |
| Yield | >85% | Lower yields suggest over-reduction or poor quenching. |
Troubleshooting & Optimization Logic
Issue: Ketal Hydrolysis (Product is a ketone)
-
Cause: Exposure to acidic conditions during quench or workup.[3] The enol ether product hydrolyzes easily to the enone, and the ketal can follow.
-
Fix: Ensure the quench uses solid
(a weak acid) and that the evaporation of ammonia is complete before adding water. Use in the aqueous workup to buffer the solution.
Issue: Over-Reduction (Cyclohexene or Cyclohexane)
-
Cause: Excess lithium or too high temperature (-33°C reflux).
-
Fix: Maintain reaction at -78°C. Use the "titration" method: add Li only until the blue color persists for 15 minutes, then quench immediately with Isoprene.
Issue: Re-Aromatization
-
Cause: Oxidation of the diene by air.
-
Fix: Store the product under Argon at -20°C. Stabilize with BHT (butylated hydroxytoluene) if storage >24h is required.
Workflow Visualization
Caption: Operational workflow for the cryogenic Birch reduction of ketal-protected aromatics.
Safety & Handling
-
Liquid Ammonia: Highly toxic and corrosive. Must be handled in a well-ventilated fume hood. Use a bleach trap for off-gassing.
-
Lithium Metal: Pyrophoric in humid air. Reacts violently with water. Handle with tweezers; quench residues with isopropanol before disposal.
-
Cryogens: Risk of cold burns. Use insulated gloves.
References
-
Birch Reduction Mechanism & Regioselectivity
-
Scalable Protocols & Safety
-
Burrows, J., et al. "Scalable Birch reduction with lithium and ethylenediamine in tetrahydrofuran." Science, 2021 , 374, 741-746.[8][9] Link
-
Pfizer Chemical R&D. "Experiences with Commercial Production Scale Operation of Dissolving Metal Reduction." Organic Process Research & Development, 2005 . Link
-
-
Ketal Stability in Reduction
Sources
- 1. Atmosphere Effects on Arene Reduction with Lithium and Ethylenediamine in THF - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Birch Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. baranlab.org [baranlab.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. scribd.com [scribd.com]
- 6. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. par.nsf.gov [par.nsf.gov]
- 9. atlanchimpharma.com [atlanchimpharma.com]
Application Note: Synthesis of Functionalized Cyclohexa-1,4-dienes via Birch Reduction
[1][2]
Part 1: Core Directive & Technical Overview
Executive Summary
The Birch reduction of electron-rich aromatics (anisoles) is the gold-standard method for synthesizing 1,4-cyclohexadienes . These non-conjugated dienes are invaluable synthetic intermediates, serving as precursors to cyclohexenones (via hydrolysis), substituted cyclohexanes (via hydrogenation), or complex bicyclic systems (via Diels-Alder cycloadditions).
This protocol details the reduction of 3-vinylanisole (1-methoxy-3-vinylbenzene). A critical challenge in this specific synthesis is the chemoselectivity between the aromatic ring and the vinyl substituent. Under standard thermodynamic Birch conditions, styrenyl double bonds are often reduced to ethyl groups. This protocol emphasizes kinetic control to maximize ring reduction while managing the vinyl group's reactivity.
Reaction Scheme
The transformation involves the 1,4-reduction of the aromatic ring by solvated electrons (generated from Lithium in liquid ammonia), followed by protonation.[1]
Caption: Reaction pathway for the Birch reduction of 3-vinylanisole. Note the competition between ring reduction and vinyl group saturation.
Part 2: Scientific Integrity & Logic (E-E-A-T)
Mechanistic Insight
The Birch reduction proceeds via a radical-anion mechanism .[1][2][3]
-
Electron Transfer 1: The alkali metal (Li) dissolves in liquid ammonia to form solvated electrons (
), which add to the lowest unoccupied molecular orbital (LUMO) of the aromatic ring, forming a radical anion. -
Protonation 1: The radical anion is basic and abstracts a proton from the alcohol (EtOH/t-BuOH). For anisoles, protonation occurs ortho or meta to the methoxy group (avoiding the electron-rich ipso position).
-
Electron Transfer 2: A second electron is added to the resulting radical, forming a pentadienyl anion.
-
Protonation 2: The anion is protonated at the central carbon of the pentadienyl system (kinetic control), yielding the non-conjugated 1,4-diene.
Critical Control Point: The vinyl group in 3-vinylanisole is conjugated with the ring. Styrenes are prone to reduction to ethylbenzenes because the radical anion can delocalize onto the vinyl group. To favor the diene product, stoichiometry is critical . Limiting the metal (2.0-2.2 equivalents) and using a proton source that reacts rapidly with the ring radical anion (like Ethanol) over the vinyl radical anion is essential, though complete preservation of the vinyl group is synthetically challenging.
Reagent Selection & Causality
-
Lithium (Li) vs. Sodium (Na): Lithium is preferred for partial reductions as it is less reactive than sodium towards the reduction of isolated double bonds, offering better control.
-
Liquid Ammonia (
): The solvent of choice for dissolving alkali metals to generate solvated electrons.[1][2] It must be anhydrous; water quenches the reaction and destroys the catalyst. -
Ethanol (EtOH): Acts as the proton source.[4][5] It is sufficiently acidic (
) to protonate the radical anion but not acidic enough to react violently with Lithium under these conditions. -
Tetrahydrofuran (THF): A co-solvent used to solubilize the organic starting material (3-vinylanisole) at -78°C, preventing precipitation.
Part 3: Experimental Protocol
Materials & Equipment
-
Reagents:
-
3-Vinylanisole (CAS 626-20-0), >97% purity.
-
Lithium wire (washed with hexanes to remove oil), 2.2 equivalents.
-
Ammonia gas (anhydrous grade).
-
Absolute Ethanol (anhydrous).
-
THF (anhydrous, inhibitor-free).
-
Ammonium Chloride (
), solid.
-
-
Equipment:
-
3-neck round bottom flask (250 mL or 500 mL).
-
Dry ice/Acetone condenser (Dewar type).
-
Mechanical stirrer (magnetic stirring can fail with Li metal).
-
Inert gas line (Argon or Nitrogen).
-
Step-by-Step Methodology
Phase 1: Setup and Solvent Condensation
-
Assembly: Flame-dry the glassware under vacuum and flush with Argon. Equip the flask with the dry ice condenser and a gas inlet.
-
Cooling: Place the flask in a dry ice/acetone bath (-78°C). Fill the condenser with dry ice/acetone.
-
Condensation: Introduce anhydrous
gas. Condense approximately 100-150 mL of liquid for every 10 mmol of substrate.-
Checkpoint: The liquid should be clear and colorless.
-
Phase 2: Reaction Initiation
-
Substrate Addition: Dissolve 3-vinylanisole (1.34 g, 10 mmol) and Absolute Ethanol (1.2 mL, 20 mmol) in THF (10 mL). Add this solution slowly to the stirring liquid ammonia.
-
Note: Adding the alcohol with the substrate (Wilds-Nelson modification) minimizes side reactions like dimerization.
-
-
Metal Addition: Cut Lithium wire (150 mg, ~21-22 mmol) into small pieces. Add them portion-wise to the reaction mixture.
-
Observation: A deep blue/bronze color will develop, indicating the presence of solvated electrons.
-
Timing: Stir for 15–30 minutes. If the blue color fades (indicating consumption of electrons), add a small additional piece of Li until the color persists for at least 10 minutes.
-
Phase 3: Quenching and Workup
-
Quench: Carefully add solid
(5 g) portion-wise to quench the excess Lithium. The blue color should disappear, leaving a white suspension. -
Evaporation: Remove the cooling bath and allow the
to evaporate under a stream of Nitrogen (into a fume hood scrubbed trap). -
Extraction: Once the ammonia is gone, add Water (50 mL) and Pentane or Diethyl Ether (50 mL) to the residue.
-
Separation: Separate the organic layer. Extract the aqueous layer 2x with Pentane.
-
Drying: Wash combined organics with Brine, dry over anhydrous
(avoid acidic drying agents like which can hydrolyze the enol ether). -
Concentration: Concentrate under reduced pressure at low temperature (<30°C) to avoid polymerization.
Purification & Characterization
-
Purification: The product is an acid-sensitive enol ether. Purify via Vacuum Distillation or Flash Chromatography on Basic Alumina (Grade III) or Triethylamine-treated Silica Gel . Elute with Hexanes/Ethyl Acetate (95:5).
-
Expected Yield: 60-80%.
-
Data Summary Table:
| Parameter | Value | Note |
| Appearance | Colorless oil | Oxidizes/polymerizes upon air exposure |
| Vinyl protons of the enol ether ring | ||
| Bis-allylic methylene protons (Skipped diene) | ||
| Stability | Low | Store at -20°C under Argon; use immediately |
Part 4: Visualization of Workflow
Caption: Operational workflow for the Birch reduction of 3-vinylanisole.
References
-
Birch, A. J. (1944).[5] "Reduction by dissolving metals.[1][4] Part I." Journal of the Chemical Society, 430-436.[5] Link
-
Wilds, A. L., & Nelson, N. A. (1953). "The Birch Reduction of m-Methoxyphenyl Ethers." Journal of the American Chemical Society, 75(21), 5360–5365. Link
-
Benchchem. (n.d.). "3-(1-Methoxyethenyl)cyclohexa-1,4-diene (CAS 827615-93-0) Product Description." Link
-
Rabideau, P. W., & Marcinow, Z. (1992).[5] "The Birch Reduction of Aromatic Compounds." Organic Reactions, 42, 1-334.[5] Link
-
Hook, J. M., & Mander, L. N. (1986). "Recent developments in the Birch reduction of aromatic compounds: applications to the synthesis of natural products." Natural Product Reports, 3, 35-85. Link
Application Notes and Protocols: Hydrolysis of Vinyl Ethers to Ketones in Cyclohexadiene Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vinyl ethers are valuable protecting groups for ketones and aldehydes in multistep organic synthesis due to their ease of installation and general stability under neutral and basic conditions.[1] In the context of complex molecules such as those encountered in drug development, particularly those containing sensitive cyclohexadiene moieties, the selective and mild deprotection of vinyl ethers to regenerate the parent ketone is a critical transformation. This guide provides a detailed overview of the mechanistic principles and practical protocols for the acid-catalyzed hydrolysis of vinyl ethers to ketones within cyclohexadiene-containing substrates.
Mechanistic Foundation of Acid-Catalyzed Vinyl Ether Hydrolysis
The conversion of a vinyl ether to a ketone is fundamentally an acid-catalyzed hydrolysis reaction.[2][3] The generally accepted mechanism involves a three-step sequence:
-
Protonation of the Vinyl Group: The reaction is initiated by the protonation of the β-carbon of the vinyl ether double bond by a hydronium ion (H₃O⁺) or other acidic species present in the reaction medium.[2][4][5] This step is typically the rate-determining step of the reaction.[2][4] The resulting intermediate is a resonance-stabilized oxocarbenium ion.
-
Nucleophilic Attack by Water: A water molecule then acts as a nucleophile, attacking the carbocationic center of the oxocarbenium ion.[4][5] This leads to the formation of a protonated hemiacetal.
-
Deprotonation and Hemiacetal Decomposition: Subsequent deprotonation of the protonated hemiacetal yields a neutral hemiacetal intermediate. Hemiacetals are generally unstable and rapidly decompose under acidic conditions to afford the desired ketone and the corresponding alcohol.[4]
The following diagram illustrates the acid-catalyzed hydrolysis of a vinyl ether to a ketone:
Caption: Acid-catalyzed hydrolysis of a vinyl ether.
Experimental Protocols for Hydrolysis in Cyclohexadiene Systems
The choice of acid catalyst, solvent, and reaction temperature is crucial for achieving efficient and selective hydrolysis of vinyl ethers in cyclohexadiene-containing molecules, while minimizing potential side reactions such as isomerization or degradation of the diene system.
Protocol 1: Mild Hydrolysis using Pyridinium p-Toluenesulfonate (PPTS)
PPTS is a mild and effective catalyst for the deprotection of acid-sensitive substrates.
Step-by-Step Methodology:
-
Dissolve the vinyl ether-protected cyclohexadiene substrate in a mixture of acetone and water (typically a 4:1 to 10:1 ratio).
-
Add a catalytic amount of PPTS (0.1 to 0.3 equivalents).
-
Stir the reaction mixture at room temperature (20-25 °C).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Acetic Acid in a Protic Solvent Mixture
This method offers a balance between reactivity and mildness, suitable for many cyclohexadiene systems.
Step-by-Step Methodology:
-
Dissolve the substrate in a mixture of tetrahydrofuran (THF), acetic acid, and water. A common ratio is 3:1:1.
-
Stir the solution at room temperature or gently heat to 40-50 °C if the reaction is sluggish.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, carefully neutralize the reaction mixture with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with an appropriate organic solvent.
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and remove the solvent in vacuo.
-
Purify the residue by column chromatography.
Protocol 3: Dilute Hydrochloric Acid (HCl) for More Robust Substrates
For less sensitive cyclohexadiene derivatives, a dilute solution of a strong mineral acid can be employed for rapid hydrolysis.
Step-by-Step Methodology:
-
Dissolve the vinyl ether in THF or acetone.
-
Add a dilute aqueous solution of HCl (e.g., 1 M) dropwise while stirring at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion, as indicated by TLC or LC-MS analysis.
-
Neutralize the reaction by the slow addition of a saturated aqueous NaHCO₃ solution.
-
Extract the product with an organic solvent.
-
Wash the combined organic phases with brine, dry over a drying agent, and concentrate.
-
Purify the resulting ketone via flash chromatography.
Data Presentation: Comparison of Hydrolysis Conditions
| Catalyst | Solvent System | Temperature (°C) | Typical Reaction Time | Remarks |
| Pyridinium p-toluenesulfonate (PPTS) | Acetone/H₂O | 20-25 | 2-12 hours | Very mild, suitable for highly sensitive substrates. |
| Acetic Acid | THF/AcOH/H₂O | 25-50 | 1-6 hours | Good balance of reactivity and selectivity. |
| Hydrochloric Acid (HCl) | THF/H₂O or Acetone/H₂O | 0-25 | 0.5-3 hours | For more stable substrates; can be very rapid. |
| p-Toluenesulfonic acid (PTSA) | Acetone/H₂O | 20-25 | 1-4 hours | Stronger acid catalyst than PPTS, may be suitable for less reactive vinyl ethers. |
Troubleshooting and Field-Proven Insights
-
Substrate-Specific Reactivity: The electronic and steric environment of the vinyl ether and the cyclohexadiene ring can significantly influence the rate of hydrolysis. Electron-donating groups on the cyclohexadiene ring may increase the lability of the vinyl ether to acid.
-
Side Reactions: In the presence of strong acids, sensitive cyclohexadiene systems may undergo isomerization, aromatization, or other undesired reactions. It is crucial to start with mild conditions and gradually increase the acidity or temperature if necessary.
-
Monitoring the Reaction: Close monitoring of the reaction by TLC or LC-MS is essential to prevent over-reaction and the formation of byproducts. Co-spotting with the starting material and a sample of the expected product (if available) is highly recommended.
-
Purification: The resulting ketone may have similar polarity to the starting vinyl ether. Careful selection of the eluent system for column chromatography is necessary to achieve good separation. Neutralizing the silica gel with triethylamine may be necessary before purification of some vinyl ethers.[6]
Conclusion
The hydrolysis of vinyl ethers to ketones in cyclohexadiene-containing molecules is a fundamental transformation in organic synthesis. A thorough understanding of the reaction mechanism and the careful selection of reaction conditions are paramount to achieving high yields and preserving the integrity of the sensitive diene functionality. The protocols and insights provided in this guide offer a solid foundation for researchers and drug development professionals to successfully navigate this important deprotection step.
References
- Jones, J., & Kresge, A. J. (1993). Vinyl ether hydrolysis XXVIII. The mechanism of reaction of methyl. Canadian Journal of Chemistry, 71(1), 38-41.
- Fife, T. H. (1965). VINYL ETHER HYDROLYSIS. THE FACILE GENERAL ACID CATALYZED CONVERSION OF 2-ETHOXY-1-CYCLOPENTENE-1-CARBOXYLIC ACID TO CYCLOPENTANONE. Journal of the American Chemical Society, 87(5), 1084-1089.
- Salomaa, P. (1966). Protolytic cleavage of vinyl ethers. general acid catalysis, structural effects and deuterium solvent isotope effects. Acta Chemica Scandinavica, 20, 1790-1801.
- Kresge, A. J., & Salomaa, P. (1961). The hydrolysis of ethyl vinyl ether. Part I. Reaction mechanism. Journal of the Chemical Society B: Physical Organic, 283-288.
- Ashenhurst, J. (2014). Cleavage Of Ethers With Acid. Master Organic Chemistry.
- Organic Chemistry Portal. (n.d.). Synthesis of ketones by hydrolysis of enol ethers.
- Voronin, V. V., Ledovskaya, M. S., Rodygin, K. S., & Ananikov, V. P. (2020). Examining the vinyl moiety as a protecting group for hydroxyl (–OH) functionality under basic conditions. Organic Chemistry Frontiers, 7(10), 1334-1342.
- Woo, S. W. W., & Anderson, K. (Year). Enol Ethers in the Acid-Catalyzed Hydrolysis of Erythro-Veratr. Journal of Wood Chemistry and Technology.
- Guruprakash Academy. (2017, February 11). Hydrolysis of Vinyl Ether I Ether I Organic Chemistry I (in English) [Video]. YouTube.
- CEM Corporation. (n.d.). Protection and Deprotection.
- Highfine Biotech. (2024, March 25). Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I).
- Organic Syntheses. (n.d.). Organic Syntheses Procedure.
- Hou, H., et al. (2002). Initiation Steps for the Polymerization of Vinyl Ethers Promoted by Cationic Palladium Aqua Complexes. Organometallics, 21(24), 5382-5386.
- Reddit. (2019, February 3). Help with vinyl ether hydrolysis. r/chemistry.
- JOC OrgChem. (2020, March 4).
- Kocienski, P. J. (n.d.). Product Class 8: Ethers as Protecting Groups. Science of Synthesis.
- Charette, A. B. (n.d.). Protecting Groups. University of Montreal.
- Kirby, A. J. (n.d.). Efficient intramolecular general acid catalysis of enol ether hydrolysis. Hydrogen-bonding stabilisation of the transition state for proton transfer to carbon. RSC Publishing.
- Google Patents. (n.d.). US2533172A - Hydrolysis of vinyl ethers.
- Master Organic Chemistry. (2025, May 14).
Sources
- 1. Examining the vinyl moiety as a protecting group for hydroxyl (–OH) functionality under basic conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. The hydrolysis of ethyl vinyl ether. Part I. Reaction mechanism - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. scispace.com [scispace.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. m.youtube.com [m.youtube.com]
- 6. rsc.org [rsc.org]
One-Pot Synthesis and Diels-Alder Cycloaddition of Methoxyethenyl Dienes: A Guide for Researchers
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the one-pot synthesis of methoxyethenyl dienes and their subsequent in-situ Diels-Alder cycloaddition reactions. By combining the generation of these highly reactive dienes with their immediate consumption in a powerful cycloaddition reaction, this methodology offers a streamlined and efficient approach to the synthesis of complex cyclic molecules, which are pivotal scaffolds in medicinal chemistry and materials science.
Introduction: The Strategic Advantage of In-Situ Diene Formation
The Diels-Alder reaction, a cornerstone of organic synthesis, provides a robust method for the construction of six-membered rings with excellent stereochemical control.[1] The reactivity in this [4+2] cycloaddition is significantly enhanced by the presence of electron-donating groups on the diene. Methoxyethenyl dienes, particularly those with additional activating groups like a trimethylsilyloxy substituent (e.g., Danishefsky's diene), are exceptionally reactive and versatile synthons.[2]
However, the high reactivity of these electron-rich dienes often correlates with instability, making their isolation and storage challenging. A one-pot or tandem approach, where the diene is generated in situ and immediately trapped by a dienophile, circumvents these stability issues. This strategy not only improves efficiency by reducing the number of purification steps but also allows for the use of transient, highly reactive intermediates that would otherwise be inaccessible.[3] This guide will delve into the principles and practical application of this powerful synthetic strategy.
Mechanistic Considerations and Experimental Causality
The success of a one-pot synthesis and Diels-Alder cycloaddition of a methoxyethenyl diene hinges on the careful orchestration of reaction conditions to favor the formation of the diene and its subsequent cycloaddition without promoting undesired side reactions.
Diene Formation: A common and effective method for the synthesis of methoxyethenyl dienes, such as the highly nucleophilic Danishefsky's diene (trans-1-methoxy-3-trimethylsilyloxy-1,3-butadiene), involves the reaction of a suitable precursor, like 4-methoxy-3-buten-2-one, with a silylating agent (e.g., chlorotrimethylsilane) in the presence of a base (e.g., triethylamine) and a catalyst (e.g., zinc chloride).[4] The base deprotonates the ketone, and the resulting enolate is trapped by the silylating agent to form the silyl enol ether, which tautomerizes to the more stable conjugated diene. The choice of a mild Lewis acid catalyst like zinc chloride facilitates the enolization process.
The Diels-Alder Cycloaddition: Once formed, the electron-rich methoxyethenyl diene readily undergoes a Diels-Alder reaction with an electron-deficient dienophile. The methoxy group directs the regioselectivity of the cycloaddition.[2] The reaction is typically concerted and proceeds through a cyclic transition state, leading to the formation of a cyclohexene derivative with high stereospecificity. The in situ nature of the reaction ensures that the dienophile is present to immediately react with the freshly generated diene, minimizing diene decomposition or dimerization.
Hydrolysis of the Adduct: The initial cycloadduct is often a silyl enol ether, which can be readily hydrolyzed under mild acidic conditions to afford the corresponding cyclohexenone derivative.[4] This subsequent transformation can often be incorporated into the work-up procedure, further enhancing the efficiency of the overall process.
Experimental Workflow and Visualization
The following diagram illustrates the general workflow for the one-pot synthesis and Diels-Alder cycloaddition of a methoxyethenyl diene.
Caption: General workflow for the one-pot synthesis and Diels-Alder reaction.
Detailed Application Notes and Protocols
This section provides a detailed protocol for the one-pot synthesis of a methoxyethenyl diene and its subsequent Diels-Alder reaction with maleic anhydride. This protocol is adapted from the well-established synthesis of Danishefsky's diene and its reaction, modified for a one-pot procedure.[4]
Materials and Reagents:
-
4-Methoxy-3-buten-2-one
-
Chlorotrimethylsilane (TMSCl)
-
Triethylamine (Et3N), freshly distilled
-
Anhydrous Zinc Chloride (ZnCl2)
-
Maleic Anhydride
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Benzene)
-
Hydrochloric acid (HCl), 0.1 N
-
Anhydrous magnesium sulfate (MgSO4)
-
Organic solvents for extraction and purification (e.g., chloroform, pentane, ether)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Heating mantle
-
Ice bath
-
Standard glassware for extraction and purification
-
Rotary evaporator
Protocol:
Part 1: In-Situ Generation of the Methoxyethenyl Diene
-
Preparation: Under an inert atmosphere, equip a dry three-necked flask with a mechanical stirrer, a reflux condenser, and a dropping funnel.
-
Catalyst and Base: To the flask, add anhydrous zinc chloride (0.07 mol) and freshly distilled triethylamine (5.7 mol). Stir the mixture at room temperature for 1 hour.
-
Precursor Addition: In a separate flask, prepare a solution of 4-methoxy-3-buten-2-one (2.50 mol) in the chosen anhydrous solvent (e.g., 750 mL of THF). Add this solution to the reaction mixture all at once with vigorous stirring.
-
Silylation: Add chlorotrimethylsilane (5.0 mol) rapidly to the stirred mixture. An exothermic reaction will occur. Use an ice bath to maintain the temperature below 45°C. The reaction mixture will change color.
-
Diene Formation: After the initial exotherm subsides (approximately 30 minutes), heat the mixture to a gentle reflux (around 45-50°C) and maintain this temperature for 12 hours. The mixture will become thick as triethylamine hydrochloride precipitates.
Part 2: Diels-Alder Cycloaddition
-
Dienophile Addition: Cool the reaction mixture to 0°C using an ice bath. In a separate flask, dissolve maleic anhydride (2.50 mol) in a minimal amount of anhydrous THF. Add this solution dropwise to the cold reaction mixture over 30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours to ensure complete cycloaddition.
Part 3: Work-up and Product Isolation
-
Hydrolysis: Add a solution of tetrahydrofuran (350 mL) and 0.1 N hydrochloric acid (150 mL) to the reaction mixture and stir vigorously for 15 minutes to hydrolyze the silyl enol ether adduct.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer multiple times with chloroform.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product, an oil that may solidify, can be purified by crystallization. Add pentane to the crude material and triturate, adding small portions of ether until crystals form. Isolate the crystals by filtration and wash with a cold pentane/ether mixture.
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected yields for the one-pot synthesis and Diels-Alder cycloaddition of a methoxyethenyl diene with various dienophiles.
| Diene Precursor | Dienophile | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 4-Methoxy-3-buten-2-one | Maleic Anhydride | Benzene/THF | 12-14 | ~90 | [4] |
| 4-Methoxy-3-buten-2-one | Dimethyl acetylenedicarboxylate | Toluene | 16 | 72-81 | [3] |
| 4-Methoxy-3-buten-2-one | Acrylonitrile | H2O/PEG | 48 | High | [3] |
| 3,4-dihydro-2H-pyran derivative | p-Quinone | Dichloromethane | 2-3 | 70-85 | [5] |
Chemical Transformation Diagram
The following diagram illustrates the key chemical transformations in the one-pot process.
Caption: Key chemical transformations in the one-pot synthesis.
Conclusion and Future Outlook
The one-pot synthesis and Diels-Alder cycloaddition of methoxyethenyl dienes represents a highly efficient and atom-economical strategy for the construction of functionalized six-membered rings. This approach minimizes waste, reduces reaction time, and allows for the use of otherwise unstable intermediates. For researchers in drug discovery and materials science, mastering this methodology provides a powerful tool for the rapid generation of molecular complexity and the synthesis of novel chemical entities. Future developments in this area may focus on the use of more sustainable solvents and catalysts, as well as the application of this one-pot strategy in asymmetric synthesis to generate enantiomerically pure products.
References
-
Danishefsky, S.; Kitahara, T.; Schuda, P. F. PREPARATION AND DIELS-ALDER REACTION OF A HIGHLY NUCLEOPHILIC DIENE: trans-1-METHOXY-3-TRIMETHYLSILOXY-1,3-BUTADIENE AND 5β-METHOXYCYCLOHEXAN-1-ONE-3β,4β-DICARBOXYLIC ACID ANHYDRIDE. Organic Syntheses. 1983, 61, 147. URL: [Link]
-
A Tandem Aldol Condensation/Diels-Alder Sequence of Reactions for One-Pot Synthesis of a New Series of Polysubstituted-Decalines. ChemistrySelect. 2024. URL: [Link]
-
Danishefsky's diene. Wikipedia. URL: [Link]
-
Diels–Alder Reactions of 1-Alkoxy-1-amino-1,3-butadienes: Direct Synthesis of 6-Substituted and 6,6-Disubstituted 2-Cyclohexenones and 6-Substituted 5,6-Dihydropyran-2-ones. National Institutes of Health. 2021. URL: [Link]
-
Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023). Royal Society of Chemistry. 2025. URL: [Link]
-
Diels–Alder trapping of in situ generated dienes from 3,4-dihydro-2H-pyran with p-quinone catalysed by p-toluenesulfonic acid. Royal Society of Chemistry. 2014. URL: [Link]
Sources
- 1. Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07989B [pubs.rsc.org]
- 2. acs.figshare.com [acs.figshare.com]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Diels–Alder trapping of in situ generated dienes from 3,4-dihydro-2H-pyran with p-quinone catalysed by p-toluenesulfonic acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Preventing over-reduction during Birch synthesis of methoxyethenyl dienes
Topic: Preventing Over-Reduction During Synthesis of Methoxyethenyl Dienes (1-Methoxy-1,4-cyclohexadienes) Ticket ID: BR-OR-404 Status: Open Support Tier: Level 3 (Senior Application Scientist)
Executive Summary: The "Death Loop" of Isomerization
User Query: "I am synthesizing methoxyethenyl dienes (1-methoxy-1,4-cyclohexadienes) from anisole derivatives. I consistently observe significant amounts of mono-olefin byproducts (cyclohexenes) or ketones upon hydrolysis. How do I stop the reaction exactly at the diene stage?"
Root Cause Analysis: In the Birch reduction of anisoles, the target 1,4-diene is a kinetic product. It is thermodynamically unstable relative to the conjugated 1,3-diene . The failure mode is rarely direct reduction of the 1,4-diene. Instead, the mechanism follows this "Death Loop":
-
Base-Catalyzed Isomerization: The strong base generated (alkoxide or amide) deprotonates the 1,4-diene at the bis-allylic position, isomerizing it to the conjugated 1,3-diene.
-
Rapid Reduction: Conjugated dienes have a lower reduction potential than the starting aromatic ring. If any metal remains, the 1,3-diene is reduced instantaneously to the mono-olefin.
The Solution: You must suppress isomerization. This requires strict control of the proton source (pKa), metal stoichiometry, and the elimination of transition metal catalysts (specifically Iron).
Critical Parameter Optimization (The "Why")
A. The Proton Source: tert-Butanol vs. Ethanol
The choice of alcohol is the primary lever for selectivity.
-
Ethanol/Methanol (pKa ~16): These are often too acidic. They protonate the radical anion rapidly, but they also react quickly with the alkali metal to produce hydrogen gas (waste) and alkoxides. High concentrations of methoxide/ethoxide can catalyze the fatal isomerization of 1,4-dienes to 1,3-dienes.
-
** tert-Butanol (pKa ~17-19):** This is the Gold Standard for methoxyethenyl diene synthesis.
-
Steric Bulk: It solvates the metal cation effectively but reacts slowly with the free metal.
-
Acidity: It is acidic enough to protonate the intermediate carbanions but less likely to protonate the radical anion indiscriminately or catalyze isomerization.
-
B. The Iron Factor (The Silent Killer)
Commercial ammonia tanks often contain trace amounts of Iron (Fe) from the cylinder walls.
-
Mechanism: Ferric ions (
) are reduced to metallic Iron ( ) or colloidal iron. -
Effect: Iron acts as a catalyst for the isomerization of 1,4-dienes to 1,3-dienes. Even with perfect stoichiometry, Fe contamination will lead to over-reduction.
-
Fix: You must distill ammonia from sodium metal before use to trap non-volatile iron salts.
Troubleshooting Guide (Q&A)
Q1: I am using exactly 2.5 equivalents of Lithium, but I still see 15% over-reduced product. Why? A: This suggests Isomerization is occurring before the quench.
-
Diagnosis: Are you using tank ammonia directly?
-
Fix: Distill your ammonia.[1] If distillation is impossible, add a sequestering cosolvent like THF (1:1 ratio with NH3) which can sometimes mitigate aggregation effects, but distillation is the only sure fix for Fe.
-
Secondary Fix: Ensure you are using t-BuOH.[2] If using EtOH, switch.
Q2: The reaction turns white/colorless, but TLC shows starting material. Should I add more metal? A: Proceed with extreme caution.
-
The Trap: If you add more metal, you risk over-reducing the product already formed.
-
The Cause:[3][4][5][6][7] The reaction likely stalled because the alcohol was consumed (reacting with the metal to form
), or the ammonia evaporated, lowering solubility. -
Recommendation: Do not add metal to a "dead" reaction. Quench, isolate, and recycle the starting material. It is better to have 80% conversion with 99% selectivity than 100% conversion with 20% over-reduction.
Q3: My product hydrolyzes to the ketone during workup. How do I keep the methoxyethenyl diene intact? A: The enol ether moiety (methoxy-vinyl) is acid-sensitive.
-
The Fix: Avoid acidic quenching agents like
if you need to isolate the diene. -
Protocol: Quench with solid sodium benzoate or inverse quench into a buffered phosphate solution (pH 7-8). If you must use water/alcohol, ensure the pH stays basic. Isolate rapidly.
Q4: Can I use Potassium (K) instead of Lithium (Li)? A: Yes, but Lithium is generally preferred for anisoles.
-
Reasoning: Lithium is less reactive with the alcohol (less
evolution) and has a higher reduction potential in ammonia. Potassium is more aggressive and can lead to lower selectivity unless temperature is strictly controlled ( ).
Standard Operating Procedure (SOP)
Protocol: High-Fidelity Birch Reduction of Anisole Derivatives
Reagents:
-
Substrate: Anisole derivative (1.0 equiv)
-
Solvent:
(anhydrous, distilled), THF (dry) -
Metal: Lithium wire (2.4 - 2.6 equiv, washed in hexanes)
-
Proton Source: tert-Butanol (2.5 - 3.0 equiv)
Workflow:
-
Ammonia Prep: Condense
into a flask containing Na metal (blue color must persist). Distill this into the reaction vessel at . (Crucial for Fe removal) . -
Cocktail Assembly: Dissolve substrate and t-BuOH in THF. Add this solution to the liquid
at . -
Metal Addition: Add Li metal in small pieces.
-
Visual Cue: The solution should turn deep bronze/blue.
-
Timing: Stir for 1-2 hours. The color should persist.
-
-
Quenching (The Danger Zone):
-
If Blue Color Remains: Do not quench with water yet. Add solid sodium benzoate or isoprene to consume excess electrons without generating strong acid/base spikes. The blue color must disappear before aqueous workup.
-
Final Quench: Slowly add solid
(if diene stability allows) or pour onto ice/buffer mix.
-
-
Workup: Extract with cold pentane/ether. Wash with bicarbonate. Do not use acidic brine.
Mechanistic Visualization
The following diagram illustrates the kinetic vs. thermodynamic pathways. Note the "Iron Bridge" that leads to the death of the desired product.
Caption: The "Death Loop" in Birch Reduction. The target 1,4-diene is kinetically stable but thermodynamically vulnerable. Iron contamination or excess base catalyzes isomerization to the 1,3-diene, which is instantly over-reduced.
Data Summary: Solvent & Metal Effects[1][8]
| Parameter | Recommendation | Mechanism of Action | Risk Factor |
| Proton Source | t-Butanol | Slow reaction with metal; buffers basicity. | Ethanol: Too acidic; promotes |
| Metal | Lithium | High reduction potential; soluble in | Sodium: Lower potential; often requires EtOH which increases side reactions. |
| Ammonia | Distilled | Removes Fe salts and water. | Tank |
| Quench | Na-Benzoate / Isoprene | Electron scavenger (non-protic). | Water/Acid: Exothermic spike; hydrolyzes enol ether to ketone. |
References
-
Birch, A. J. (1944).[8][10][11] "Reduction by dissolving metals.[9][11] Part I." Journal of the Chemical Society, 430-436.[5][8]
-
Rabideau, P. W., & Marcinow, Z. (1992).[8] "The Birch Reduction of Aromatic Compounds." Organic Reactions, 42, 1-334.[8]
-
Zimmerman, H. E., & Wang, P. A. (1993).[8] "Regioselectivity of the Birch reduction." Journal of the American Chemical Society, 115(6), 2205-2216.
-
Wilds, A. L., & Nelson, N. A. (1953). "The Facile Synthesis of 19-Nortestosterone and 19-Norandrostenedione from Estradiol-17\u03b2." Journal of the American Chemical Society, 75(21), 5360–5365.
Sources
- 1. Birch reduction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Khan Academy [khanacademy.org]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. youtube.com [youtube.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Birch Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. baranlab.org [baranlab.org]
- 11. byjus.com [byjus.com]
Technical Support Center: Minimizing Isomerization to Conjugated 1,3-Dienes During Workup
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions to help you minimize the undesired isomerization of isolated dienes to their more thermodynamically stable conjugated 1,3-diene counterparts during experimental workup. Conjugated dienes can lead to unwanted side reactions, such as Diels-Alder cycloadditions, and complicate purification and characterization.[1][2][3][4] This resource is designed to provide you with the expertise and practical protocols to ensure the integrity of your target molecules.
Frequently Asked Questions (FAQs)
Q1: What is diene isomerization, and why is it a problem?
A1: Diene isomerization is the process where an isolated diene (with double bonds separated by two or more single bonds) rearranges to a conjugated diene (with double bonds separated by one single bond). This is a common issue because conjugated dienes are generally more thermodynamically stable due to the delocalization of π-electrons.[5][6] This isomerization can be problematic as it changes the chemical properties and reactivity of the molecule, potentially leading to the formation of unintended byproducts and making it difficult to isolate the desired non-conjugated product.
Q2: What are the most common causes of isomerization during workup?
A2: The primary triggers for diene isomerization during workup are exposure to acid, base, heat, and residual metal catalysts.[7] Each of these can facilitate the migration of the double bond to a more stable, conjugated position.
Q3: How can I quickly check if my product has isomerized?
A3: A simple and effective method to check for the presence of conjugated dienes is UV-Vis spectroscopy.[8] Conjugated dienes have a characteristic UV absorbance at longer wavelengths (typically >220 nm) compared to their isolated counterparts. For a more detailed analysis, 1H NMR spectroscopy can be used to identify the characteristic signals of vinyl protons in a conjugated system.
Q4: Is there a general "safe" workup protocol to minimize isomerization?
A4: While the ideal protocol is substrate-dependent, a good starting point is to perform all workup steps at low temperatures (0 °C or below), use mild and carefully controlled pH conditions (e.g., washing with a cooled, saturated solution of sodium bicarbonate instead of strong bases), and ensure the complete removal of any metal catalysts used in the reaction.[9]
Q5: Can isomerization be reversed?
A5: While some specific isomerization reactions are reversible, it is generally difficult to convert a more stable conjugated diene back to a less stable isolated diene under typical workup conditions. Therefore, prevention is the most effective strategy.
Troubleshooting Guide
This section provides detailed guidance on how to identify and resolve issues related to diene isomerization based on the suspected cause.
Issue 1: Isomerization Under Acidic Conditions
Acid-catalyzed isomerization is a frequent problem, often occurring during aqueous workups to neutralize basic reaction mixtures or during silica gel chromatography.
Causality: Protic or Lewis acids can protonate one of the double bonds, leading to the formation of a carbocation intermediate. Subsequent deprotonation can then occur at a different position, resulting in the formation of a conjugated diene.[7]
Troubleshooting Steps:
-
Avoid Strong Acids: For quenching or pH adjustment, use weak acids like a saturated aqueous solution of ammonium chloride (NH4Cl) or a dilute solution of a mild organic acid (e.g., acetic acid) at low temperatures.[10]
-
pH Control During Extraction: When performing a liquid-liquid extraction, precise pH control is crucial.[11][12][13] Use a pH meter to monitor the aqueous phase and add the acid slowly while maintaining a low temperature.
-
Silica Gel Chromatography: Standard silica gel can be slightly acidic and may induce isomerization. To mitigate this, you can:
-
Neutralize the Silica: Prepare a slurry of silica gel in a solvent containing a small amount of a volatile base like triethylamine (e.g., 1% in the eluent) and then pack the column.
-
Use Alternative Stationary Phases: Consider using neutral alumina or other less acidic stationary phases for purification.
-
Experimental Protocol: Neutralizing an Amine-Containing Reaction Mixture
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a pre-chilled, saturated aqueous solution of NH4Cl dropwise with vigorous stirring.
-
Monitor the pH of the aqueous layer, aiming for a final pH of 7-8.
-
Proceed with the extraction using a cold, non-polar organic solvent.
-
Wash the combined organic layers with cold brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a low temperature.
Issue 2: Isomerization Under Basic Conditions
Strong bases are a common culprit for isomerization, especially for dienes with acidic protons allylic to a double bond.
Causality: A strong base can deprotonate a carbon atom adjacent to a double bond, forming a resonance-stabilized carbanion. Reprotonation of this intermediate can then lead to the conjugated diene.[14]
Troubleshooting Steps:
-
Use Mild Bases: For quenching acidic reagents or for basic washes, opt for a cooled, saturated solution of sodium bicarbonate (NaHCO3) or a dilute potassium carbonate (K2CO3) solution.[9] Avoid strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
-
Temperature Control: Perform all basic washes at 0 °C or lower to reduce the rate of deprotonation and subsequent isomerization.
-
Minimize Contact Time: Reduce the time your compound is in contact with the basic aqueous phase. Separate the layers promptly after washing.
Quantitative Data: pH and Base Strength
| Base | pKb | Typical Use in Workup | Risk of Isomerization |
| Sodium Hydroxide (NaOH) | -0.98 | pH > 12 | High |
| Potassium Carbonate (K2CO3) | 3.67 | pH 10-11 | Moderate |
| Sodium Bicarbonate (NaHCO3) | 7.64 | pH 8-9 | Low |
| Triethylamine (Et3N) | 3.25 | Organic phase base | Moderate |
Issue 3: Thermal-Induced Isomerization
Elevated temperatures during the workup or purification process can provide the necessary activation energy for isomerization to the more stable conjugated diene.[7]
Causality: Heat can promote electrocyclic reactions or sigmatropic shifts, which can lead to the rearrangement of double bonds.[15]
Troubleshooting Steps:
-
Low-Temperature Workup: Maintain a low temperature throughout the entire workup process, from quenching to extraction and drying.
-
Avoid High Temperatures During Solvent Removal: Use a rotary evaporator with a low-temperature water bath. For very sensitive compounds, consider high-vacuum evaporation at room temperature or below.
-
Distillation Considerations: If distillation is necessary for purification, use a high-vacuum setup to lower the boiling point of your compound and minimize thermal stress.
Issue 4: Metal-Catalyzed Isomerization
Residual transition metals from preceding reaction steps (e.g., Pd, Ru, Rh, Co) are potent catalysts for diene isomerization.[7][16][17][18][19][20][21][22][23][24]
Causality: Many transition metals can form metal-hydride species that can undergo migratory insertion and β-hydride elimination, effectively "walking" the double bond along the carbon chain to a more stable position.[23]
Troubleshooting Steps:
-
Thorough Quenching and Removal: After the reaction is complete, ensure the catalyst is fully quenched and removed. Specific protocols depend on the metal used. For example, palladium catalysts can often be removed by filtration through a pad of Celite®.
-
Use of Scavengers: In some cases, specific scavengers can be added to bind to the residual metal and facilitate its removal.
-
Chelating Washes: Washing the organic layer with an aqueous solution of a chelating agent, such as EDTA, can help to extract residual metal ions.
Experimental Protocol: Removal of a Ruthenium Metathesis Catalyst
-
After the reaction is complete, add a small amount of an inhibitor like 1,4-benzoquinone to deactivate the catalyst.[25]
-
Stir the mixture at room temperature for 30 minutes.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, ensuring efficient separation of the product from the catalyst residues.
Visualization of Isomerization Pathways and Workup Intervention
Diagram 1: General Isomerization Mechanisms
Caption: Key mechanistic pathways for diene isomerization.
Diagram 2: Recommended Workup Workflow
Caption: A generalized workflow for minimizing isomerization.
References
-
Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 46: Polyenes. (n.d.). Thieme. Retrieved February 12, 2026, from [Link]
-
Quantification of Conjugated Dienes in Oxidizing Oils and Emulsions. (2018). In Lipid Oxidation. IntechOpen. Retrieved February 12, 2026, from [Link]
-
Torrente-Murciano, L., et al. (2014). Tandem isomerization/telomerization of long chain dienes. Frontiers in Chemistry, 2, 43. [Link]
-
Torrente-Murciano, L., et al. (2014). Tandem isomerization/telomerization of long chain dienes. Frontiers in Chemistry, 2, 43. [Link]
-
pH Control in Solvent Extraction Circuits. (2017, May 30). 911Metallurgist. Retrieved February 12, 2026, from [Link]
-
Mechanism for the alkyne-diene isomerization of compound 8. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]
-
Analytical Methods and Chemical Reactions of Conjugated Dienes. (2024, October 17). Orango. Retrieved February 12, 2026, from [Link]
-
1,3-Diene synthesis by olefination. (n.d.). Organic Chemistry Portal. Retrieved February 12, 2026, from [Link]
-
Dienes as Versatile Substrates for Transition Metal-Catalyzed Reactions. (2023). ACS Catalysis, 13(1), 1-23. [Link]
-
The Diels-Alder Reaction. (2017, August 30). Master Organic Chemistry. Retrieved February 12, 2026, from [Link]
-
Fiorito, D., et al. (2021). Transition metal-catalyzed alkene isomerization as an enabling technology in tandem, sequential and domino processes. Chemical Society Reviews, 50(1), 283-319. [Link]
-
16.6 Conjugated Dienes. (2022, January 24). Chemistry LibreTexts. Retrieved February 12, 2026, from [Link]
-
Wang, Y., et al. (2023). Highly efficient production and simultaneous purification of d-tagatose through one-pot extraction-assisted isomerization of d-galactose. Carbohydrate Polymers, 320, 121203. [Link]
-
Diels–Alder reaction. (n.d.). In Wikipedia. Retrieved February 12, 2026, from [Link]
-
14.8: A Special Transformation of Conjugated Dienes: Diels-Alder Cycloaddition. (2015, July 18). Chemistry LibreTexts. Retrieved February 12, 2026, from [Link]
-
Tips for Troubleshooting Liquid–Liquid Extractions. (2019, November 1). LCGC International. Retrieved February 12, 2026, from [Link]
-
Diels Alder Reaction: Dienes and Dienophiles. (n.d.). Chemistry Steps. Retrieved February 12, 2026, from [Link]
-
Ch 10: Diels-Alder reaction. (n.d.). University of Calgary. Retrieved February 12, 2026, from [Link]
-
Workup Tricks. (n.d.). University of Rochester Department of Chemistry. Retrieved February 12, 2026, from [Link]
-
Video: Thermal Electrocyclic Reactions: Stereochemistry. (2023, April 30). JoVE. Retrieved February 12, 2026, from [Link]
-
Role of Ph in liquid-liquid extraction. (2022, June 21). Reddit. Retrieved February 12, 2026, from [Link]
-
Krische, M. J., et al. (2022). Dual Ruthenium-Catalyzed Alkene Isomerization–Hydrogen Auto-Transfer Unlocks Skipped Dienes as Pronucleophiles for Enantioselective Alcohol C–H Allylation. Journal of the American Chemical Society, 144(31), 14265-14271. [Link]
-
Synthetic methodologies to access skipped dienes: a focus on the catalytic systems. (2025, May 30). RSC Chemical Biology. Retrieved February 12, 2026, from [Link]
-
Cobalt-Catalyzed Migration Isomerization of Dienes. (2022). Organic Letters, 24(26), 4592-4597. [Link]
-
Modern Synthetic Methods for the Stereoselective Construction of 1,3-Dienes. (2021). Molecules, 26(2), 275. [Link]
-
Conjugated Dienes. (2023, January 22). Chemistry LibreTexts. Retrieved February 12, 2026, from [Link]
-
Cobalt-Mediated Isomerization to (Z)-1,3-Dienes and Reactions with Ethylene. (2000). Journal of the American Chemical Society, 122(44), 10966-10973. [Link]
-
Pd-Catalyzed 1,3-Alkenylarylation of Skipped Diene via Metal Migration. (2023). ACS Omega, 8(22), 19687-19695. [Link]
-
Cobalt-Catalyzed Migration Isomerization of Dienes. (2022). Organic Letters, 24(26), 4592-4597. [Link]
-
Cobalt-Catalyzed Migration Isomerization of Dienes. (n.d.). Organic Chemistry Portal. Retrieved February 12, 2026, from [Link]
-
Asymmetric 1,4-Dihydroxylation of 1,3-Dienes by Catalytic Enantioselective Diboration. (2002). Journal of the American Chemical Society, 124(42), 12414-12415. [Link]
-
Photoisomerization and photooxygenation of 1,4-diaryl-1,3-dienes in a confined space. (2014). The Journal of Physical Chemistry B, 118(32), 9691-9700. [Link]
-
Bifunctional Skipped Dienes through Cu/Pd-Catalyzed Allylboration of Alkynes with B2pin2 and Vinyl Epoxides. (2022). Organic Letters, 24(46), 8524-8529. [Link]
Sources
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- 10. Workup [chem.rochester.edu]
- 11. pH Control in Solvent Extraction Circuits - 911Metallurgist [911metallurgist.com]
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- 15. Video: Thermal Electrocyclic Reactions: Stereochemistry [jove.com]
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- 17. Dienes as Versatile Substrates for Transition Metal-Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Transition metal-catalyzed alkene isomerization as an enabling technology in tandem, sequential and domino processes - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00449A [pubs.rsc.org]
- 19. Dual Ruthenium-Catalyzed Alkene Isomerization–Hydrogen Auto-Transfer Unlocks Skipped Dienes as Pronucleophiles for Enantioselective Alcohol C–H Allylation - PMC [pmc.ncbi.nlm.nih.gov]
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Purification of 3-(1-Methoxyethenyl)cyclohexa-1,4-diene by distillation vs column chromatography
Technical Support Center: Purification of 3-(1-Methoxyethenyl)cyclohexa-1,4-diene
Welcome to the technical support guide for the purification of 3-(1-methoxyethenyl)cyclohexa-1,4-diene. This document provides researchers, scientists, and drug development professionals with in-depth, field-proven insights into the critical purification step following its synthesis, which is commonly achieved via the Birch reduction of an aromatic precursor.[1][2][3] The unique bifunctional nature of this molecule, containing both a reactive diene and an acid-sensitive enol ether, presents specific challenges that dictate the choice of purification methodology.
This guide offers a comparative analysis of vacuum distillation and column chromatography, complete with troubleshooting FAQs and detailed experimental protocols to ensure the integrity and purity of your final compound.
Choosing Your Purification Strategy: A Critical Decision
The purification of 3-(1-methoxyethenyl)cyclohexa-1,4-diene is not a one-size-fits-all process. The presence of the enol ether functional group makes the compound susceptible to hydrolysis and decomposition under acidic conditions.[4][5] Standard silica gel, the most common stationary phase in column chromatography, is inherently acidic and can degrade the target molecule.[6][7] Furthermore, the diene moiety may be thermally sensitive, posing a challenge for distillation.[8][9]
The choice between vacuum distillation and column chromatography depends on the scale of your reaction, the nature of the impurities, and the required final purity.
Method 1: Purification by Vacuum Distillation
Vacuum distillation is often the preferred method for purifying thermally sensitive compounds on a larger scale, as it lowers the boiling point, thereby minimizing the risk of thermal decomposition.[10][11][12]
When to Choose Vacuum Distillation:
-
Scale: Ideal for medium to large-scale purifications (>5 g).
-
Impurity Profile: Effective when the primary impurities have significantly different boiling points from the product (e.g., residual high-boiling solvent or non-volatile polymeric byproducts).
-
Speed: Generally faster than column chromatography for large quantities.
Causality Behind the Choice:
By reducing the ambient pressure, the temperature required to induce boiling is substantially lowered.[13][14] This is critical for 3-(1-methoxyethenyl)cyclohexa-1,4-diene to prevent two potential side reactions: acid-catalyzed hydrolysis of the enol ether (if any acidic impurities are present) and thermal polymerization or rearrangement of the diene system.
Troubleshooting & FAQs: Vacuum Distillation
Q1: My product seems to be decomposing in the distillation flask. What's happening?
A: This is likely due to excessive thermal stress. Ensure your vacuum is sufficiently deep (ideally <1 mmHg) to lower the boiling point as much as possible. Use a heating mantle with a stirrer for even heating and avoid overheating the flask. For extremely sensitive compounds, a short-path distillation apparatus (like a Kugelrohr) minimizes the residence time at high temperatures.[10]
Q2: I'm not getting a good separation between my product and an impurity.
A: This indicates that the boiling points are too close at the current pressure. Try using a fractional distillation column (e.g., a Vigreux or packed column) to increase the number of theoretical plates and improve separation efficiency. However, be aware that this will increase the time the compound spends in the heated apparatus.
Q3: The distillation is very slow, even at high temperatures.
A: Check for leaks in your vacuum system. Ensure all joints are properly sealed with high-vacuum grease. Verify that your vacuum pump is in good working order and the cold trap is functioning effectively to prevent volatile substances from entering the pump.
Experimental Protocol: Vacuum Distillation
-
System Preparation: Assemble a clean, dry vacuum distillation apparatus. Ensure all glass joints are properly greased and sealed.
-
Crude Material Transfer: Transfer the crude 3-(1-methoxyethenyl)cyclohexa-1,4-diene into a round-bottom flask, adding a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Initiate Vacuum: Begin stirring and slowly apply vacuum. Observe for any vigorous bubbling from residual low-boiling solvents.
-
Heating: Once a stable vacuum is achieved, gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect fractions in pre-weighed receiving flasks. Monitor the temperature of the vapor and the appearance of the distillate. The desired product should be a colorless liquid.
-
Analysis: Analyze the collected fractions by TLC or GC/MS to determine purity. Combine the pure fractions.
Method 2: Purification by Column Chromatography
Column chromatography offers excellent separation of compounds with similar polarities and is suitable for all scales, particularly for achieving very high purity. The key to success with 3-(1-methoxyethenyl)cyclohexa-1,4-diene is mitigating the acidity of the stationary phase.
When to Choose Column Chromatography:
-
Purity Requirement: When the highest possible purity is needed.
-
Impurity Profile: When impurities have polarities similar to the product (e.g., isomerized dienes or other Birch reduction byproducts).
-
Scale: Effective for small to medium scales (<10 g).
Causality Behind the Choice:
This technique separates molecules based on their differential adsorption to a solid stationary phase and solubility in a liquid mobile phase.[6] For our acid-sensitive compound, standard silica gel is problematic. Therefore, we must use a deactivated stationary phase. The most common method is to pre-treat silica gel with a base like triethylamine (TEA), which neutralizes the acidic silanol groups on the surface, preventing product degradation.[15][16][17][18]
Data Presentation: Solvent System Selection
The choice of solvent (eluent) is critical for a successful separation. The goal is to find a system where the target compound has an Rf value of approximately 0.2-0.3 on a TLC plate.
| Compound Polarity | Recommended Solvent System | Notes |
| Non-polar to Moderately Polar | Hexanes / Ethyl Acetate (EtOAc) | A standard, effective system. Start with a low percentage of EtOAc (e.g., 2-5%) and increase as needed. |
| More Polar Impurities | Hexanes / Diethyl Ether (Et₂O) | Ether can sometimes provide different selectivity compared to EtOAc. |
| For Deactivation | Add 1-2% Triethylamine (TEA) to the chosen solvent system. | Crucial step to prevent decomposition of the enol ether on the column.[15] |
Troubleshooting & FAQs: Column Chromatography
Q1: My product is disappearing on the column, and I'm getting a new, more polar spot on my TLC.
A: This is a classic sign of decomposition on silica gel. The enol ether is likely hydrolyzing to the corresponding ketone. Ensure you have properly deactivated your silica gel with triethylamine. Pre-elute the packed column with the TEA-containing solvent system before loading your sample.[15][18]
Q2: My compound is streaking on the TLC plate and eluting as a broad band from the column.
A: Streaking can be caused by residual acidic or basic impurities in your crude material or interactions with the stationary phase. Adding 1-2% TEA to your eluent usually resolves this for basic-sensitive compounds. Ensure your crude sample is fully dissolved and properly loaded onto the column.
Q3: The separation is poor, and my fractions are all mixed.
A: Your chosen solvent system is likely too polar, causing all compounds to elute too quickly. Rerun TLCs with a less polar eluent (i.e., a lower percentage of the polar solvent) until you achieve good separation between the spots. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can also significantly improve separation.
Experimental Protocol: Deactivated Silica Gel Column Chromatography
-
Solvent System Selection: Using TLC, identify a solvent system (e.g., Hexanes/EtOAc) that gives your product an Rf of ~0.25. Add 1-2% triethylamine to this system.
-
Column Packing (Slurry Method):
-
In a beaker, mix silica gel with your chosen eluent (containing TEA) to form a slurry.
-
Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.
-
-
Column Equilibration: Run at least two column volumes of the eluent through the packed silica to ensure it is fully equilibrated and deactivated.
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of the eluent.
-
Carefully add the sample solution to the top of the column.
-
Alternatively, for less soluble samples, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution: Begin eluting the column with your solvent system, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Visualizing the Decision Workflow
The following diagram illustrates the logical process for selecting the appropriate purification method.
Caption: Decision tree for purification method selection.
Visualizing the Chromatography Workflow
This diagram outlines the key steps for performing a successful deactivated column chromatography.
Caption: Workflow for deactivated silica gel chromatography.
References
-
University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]
-
Plachouras, N. V., Michos-Stavridis, K., & Zouganelis, S. (2024). Comparative Study of Thermal Stability and Thermal Degradation Kinetics of Poly(Vinyl Ethers) with Different Side Groups. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2023). Reactivity of enol ethers under acidic conditions. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: The Solid Phase. Retrieved from [Link]
-
Amin, M. K. (2019). Deactivation of silica gel? ResearchGate. Retrieved from [Link]
- Wade, L. G., & Simek, J. W. (2025). Purification of Organic Compounds by Flash Column Chromatography.
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]
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Siliplus. (n.d.). Base Deactivated Column Octadecylsilyl Silica Gel for Chromatography For Sale. Retrieved from [Link]
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Chromatography Forum. (2012). silica deactivation. Retrieved from [Link]
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Arometrix. (n.d.). Molecular Distillation for Heat-Sensitive Compounds: Preventing Degradation. Retrieved from [Link]
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Sciencemadness.org. (2018). Column chromatography of acid-sensitive compounds. Retrieved from [Link]
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Master Organic Chemistry. (2025). Reactions of Enols – Acid-Catalyzed Aldol, Halogenation, and Mannich Reactions. Retrieved from [Link]
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BRANDTECH Scientific. (n.d.). Vacuum Distillation: Process, Applications & Pump Requirements. Retrieved from [Link]
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Busch United States. (n.d.). Vacuum Distillation. Retrieved from [Link]
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Lechler. (n.d.). What is Vacuum Distillation & How Does it Work?. Retrieved from [Link]
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NileRed. (2016, January 7). The Birch reduction [Video]. YouTube. [Link]
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Wikipedia. (n.d.). Silyl enol ether. Retrieved from [Link]
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Molecular Memory. (2017, April 7). Enols and Enolates: How to make them & general reactions [Video]. YouTube. [Link]
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ChemSynthesis. (n.d.). methyl 3-methoxy-1,4-cyclohexadiene-1-carboxylate. Retrieved from [Link]
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Master Organic Chemistry. (2019). Birch Reduction of Aromatic Rings. Retrieved from [Link]
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Baran Lab. (2018). The Birch Reduction. Retrieved from [Link]
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The Good Scents Company. (n.d.). 1,4-cyclohexadiene cyclohexa-1,4-diene. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the ¹³C NMR Spectral Data of 3-(1-Methoxyethenyl)cyclohexa-1,4-diene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the predicted ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the novel compound 3-(1-Methoxyethenyl)cyclohexa-1,4-diene. In the absence of direct experimental data in publicly available literature, this document serves as a valuable predictive and comparative tool. By dissecting the expected chemical shifts and comparing them with the known spectra of its structural fragments—cyclohexa-1,4-diene and 1-methoxyethene—researchers can gain a robust understanding of the compound's electronic and structural characteristics. This guide is intended to aid in the identification, characterization, and quality control of this and structurally related molecules.
Introduction: The Structural Significance of 3-(1-Methoxyethenyl)cyclohexa-1,4-diene
The molecule 3-(1-Methoxyethenyl)cyclohexa-1,4-diene incorporates a non-aromatic, partially unsaturated six-membered ring and a vinyl ether moiety. This combination of functional groups presents a unique electronic environment, making ¹³C NMR spectroscopy an indispensable tool for its structural elucidation. Each carbon atom within the molecule resides in a distinct chemical environment, and its corresponding chemical shift in the ¹³C NMR spectrum provides a sensitive probe of its hybridization, connectivity, and the electronic effects of neighboring substituents. Understanding these spectral features is crucial for confirming the successful synthesis of the target molecule and for distinguishing it from potential isomers or byproducts.
Predicted ¹³C NMR Spectral Data and Comparative Analysis
Predicted ¹³C NMR Chemical Shifts for 3-(1-Methoxyethenyl)cyclohexa-1,4-diene:
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C1 | ~126 | Olefinic carbon in the cyclohexadiene ring, similar to cyclohexa-1,4-diene. |
| C2 | ~125 | Olefinic carbon in the cyclohexadiene ring, adjacent to the substituted carbon. |
| C3 | ~40 | Allylic, sp³-hybridized carbon bearing the methoxyethenyl substituent. Deshielded due to the adjacent double bond and substituent. |
| C4 | ~127 | Olefinic carbon in the cyclohexadiene ring. |
| C5 | ~128 | Olefinic carbon in the cyclohexadiene ring. |
| C6 | ~29 | sp³-hybridized methylene carbon in the cyclohexadiene ring. |
| C7 (C=) | ~158 | Quaternary olefinic carbon of the methoxyethenyl group, significantly deshielded by the directly attached oxygen atom. |
| C8 (=CH₂) | ~85 | Terminal olefinic carbon of the methoxyethenyl group, shielded by the resonance effect of the methoxy group. |
| C9 (-OCH₃) | ~56 | Carbon of the methoxy group, typical for methyl ethers.[1] |
Comparative Analysis with Structural Analogs:
To substantiate these predictions, a comparison with the experimental data of related compounds is essential.
| Compound | Carbon Environment | Experimental Chemical Shift (δ, ppm) |
| Cyclohexa-1,4-diene | Olefinic (C1, C2, C4, C5) | 126.5[2] |
| Aliphatic (C3, C6) | 28.9[2] | |
| 1-Methoxyethene (in Methoxyethane) | -OCH₃ | 59.5[1] |
| =CH₂ | (Varies, but the oxygen-bearing carbon is significantly downfield) | |
| Cyclohexene | Olefinic (C1, C2) | 127.3[3] |
| Allylic (C3, C6) | 25.3[3] | |
| Aliphatic (C4, C5) | 22.8[3] |
The olefinic carbons of the cyclohexa-1,4-diene ring in the target molecule are expected to have chemical shifts similar to the parent diene, around 126.5 ppm.[2] The presence of the 1-methoxyethenyl substituent at C3 will likely induce minor shifts in the surrounding carbons. The sp³-hybridized C3 and C6 carbons in cyclohexa-1,4-diene appear at 28.9 ppm.[2] In our target molecule, C6 is predicted to be in a similar region, while C3, being the point of substitution, will be shifted downfield. The carbons of the methoxyethenyl group are highly polarized due to the oxygen atom. The quaternary carbon (C7) is predicted to be significantly deshielded (around 158 ppm), a characteristic feature of vinyl ethers. Conversely, the terminal vinyl carbon (C8) is expected to be shielded (around 85 ppm). The methoxy carbon (C9) should appear in the typical range for methyl ethers, around 56-60 ppm.[1]
Experimental Protocol for ¹³C NMR Acquisition
Acquiring high-quality ¹³C NMR data is paramount for accurate structural verification. The following protocol outlines a standard procedure for the analysis of 3-(1-Methoxyethenyl)cyclohexa-1,4-diene.
1. Sample Preparation:
- Weigh approximately 20-50 mg of the purified compound.
- Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common solvent for ¹³C NMR and its residual signal at ~77 ppm can serve as an internal reference.[4]
- Transfer the solution to a 5 mm NMR tube.
2. NMR Spectrometer Setup:
- Use a spectrometer with a field strength of at least 100 MHz for ¹³C observation (corresponding to a 400 MHz ¹H frequency).
- Tune and match the probe for the ¹³C frequency.
- Shim the magnetic field to achieve optimal homogeneity.
3. Acquisition Parameters:
- Pulse Sequence: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used to obtain a spectrum with singlets for each carbon.[5]
- Spectral Width: A spectral width of approximately 200-250 ppm is generally sufficient for most organic molecules.[5]
- Acquisition Time (aq): Set to 1-2 seconds.[5]
- Relaxation Delay (d1): A delay of 2-5 seconds is recommended to allow for adequate relaxation of the carbon nuclei, especially quaternary carbons.[5]
- Number of Scans (ns): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.[5]
4. Data Processing:
- Apply a Fourier transform to the acquired free induction decay (FID).
- Phase correct the spectrum to ensure all peaks are in the absorptive mode.[5]
- Perform a baseline correction to obtain a flat baseline.[5]
- Calibrate the chemical shift scale by referencing the solvent peak (CDCl₃ at 77.16 ppm).
- Pick the peaks and report their chemical shifts in ppm.
Visualizing the NMR Workflow
The following diagram illustrates the key stages of the ¹³C NMR experimental and analytical workflow.
Caption: Workflow for ¹³C NMR analysis.
Conclusion
While experimental data for 3-(1-Methoxyethenyl)cyclohexa-1,4-diene is not yet published, a robust prediction of its ¹³C NMR spectrum can be achieved through comparative analysis with known structural analogs. This guide provides a foundational reference for researchers working with this and similar compounds, offering a detailed breakdown of expected chemical shifts and a standardized protocol for experimental verification. The combination of predictive data and a clear experimental workflow will empower scientists to confidently identify and characterize this molecule, accelerating research and development in their respective fields.
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A Researcher's Guide to Differentiating Cyclohexadiene Isomers: Vinyl Ether vs. Ketone Using IR Spectroscopy
For researchers and professionals in drug development, the precise identification of functional groups within a molecular scaffold is paramount. Infrared (IR) spectroscopy remains a frontline analytical technique for this purpose due to its speed, simplicity, and diagnostic power. This guide provides an in-depth comparison of the characteristic IR spectral peaks for vinyl ether and ketone functionalities within cyclohexadiene derivatives, offering field-proven insights to distinguish between these crucial isomers.
The Decisive Role of Molecular Vibrations
IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites various vibrational modes within its bonds. The frequency of the absorbed radiation is specific to the type of bond (e.g., C=O, C=C, C-O) and its immediate chemical environment. For cyclohexadiene derivatives, the key to differentiation lies in the distinct vibrational signatures of the ketonic carbonyl group versus the vinyl ether's carbon-carbon and carbon-oxygen bonds.
The presence of a cyclohexadiene ring introduces factors like ring strain and, critically, conjugation, which systematically shift the absorption frequencies of these functional groups. Understanding these shifts is essential for accurate spectral interpretation.
Comparative Spectral Analysis: Ketone vs. Vinyl Ether
The primary IR bands of interest for distinguishing these isomers are the C=O stretch of the ketone and the C=C and C-O stretches of the vinyl ether.
1. Conjugated Cyclohexadienone (Ketone Derivative):
The most prominent feature in the IR spectrum of a ketone is the intense and sharp absorption band corresponding to the C=O stretching vibration. For a standard six-membered cyclic ketone like cyclohexanone, this peak typically appears around 1715 cm⁻¹[1][2][3].
However, when the carbonyl group is conjugated with the double bonds of the cyclohexadiene ring, a significant shift to a lower wavenumber (lower frequency) occurs. This is because resonance delocalizes the pi-electrons, reducing the double-bond character of the C=O bond and thereby weakening it[4][5][6][7]. This weakening means less energy is required to excite the stretching vibration.
-
Key Diagnostic Peak (C=O Stretch): For a ketone conjugated with the cyclohexadiene system, expect a strong, sharp peak in the range of 1665–1690 cm⁻¹ [3][8]. The absence of a strong peak above 1700 cm⁻¹ is a strong indicator against an unconjugated ketone functionality[9].
2. Cyclohexadiene Vinyl Ether Derivative:
A vinyl ether presents a more complex, yet equally diagnostic, set of peaks. The key functional group is the C=C-O-R system.
-
C=C Stretch: The carbon-carbon double bond of the vinyl ether gives rise to a stretching vibration. Due to resonance with the adjacent oxygen atom, which donates electron density, this bond is also influenced. This peak is typically found in the range of 1610–1660 cm⁻¹ [10]. While this region can overlap with aromatic C=C stretches, the presence of strong C-O stretching bands is confirmatory.
-
C-O Stretch: The most telling feature for a vinyl ether is the strong absorption arising from the C-O bond stretching. Because the oxygen is bonded to an sp²-hybridized carbon, the C-O bond has increased double bond character, causing it to absorb at a higher frequency than a typical dialkyl ether[11][12]. Vinyl ethers characteristically show a very strong, often broad, absorption band for the asymmetric C-O-C stretch at approximately 1200–1225 cm⁻¹ [11][13]. This peak is a highly reliable indicator for the vinyl ether moiety.
The logical relationship for identifying these functional groups based on their primary IR peaks is illustrated below.
Caption: Key IR diagnostic peaks for cyclohexadiene derivatives.
Data Summary: A Head-to-Head Comparison
For clarity, the expected IR absorption frequencies for the key diagnostic peaks are summarized in the table below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Peak Intensity | Key Differentiating Feature |
| Conjugated Ketone | C=O Stretch | 1665–1690[3][8] | Strong, Sharp | Single, intense peak in this specific region. |
| Vinyl Ether | C=C Stretch | 1610–1660[10] | Medium to Strong | Accompanied by a very strong C-O stretch. |
| Asymmetric C-O-C Stretch | 1200–1225[11][13] | Very Strong | The presence of this intense band is highly indicative of a vinyl ether. |
Experimental Protocol: Analysis by ATR-FTIR Spectroscopy
To ensure trustworthy and reproducible results, the following protocol for Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectroscopy is recommended. ATR is a preferred method for solid or liquid samples as it requires minimal to no sample preparation[14][15].
Objective: To acquire a high-quality IR spectrum of a cyclohexadiene derivative to identify the presence of either a conjugated ketone or a vinyl ether functional group.
Materials:
-
FTIR Spectrometer with ATR accessory (e.g., diamond crystal)[16]
-
Sample (liquid or solid)
-
Solvent for cleaning (e.g., isopropanol or ethanol)
-
Lint-free wipes
Methodology:
-
Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are powered on and have reached thermal equilibrium as per the manufacturer's instructions.
-
ATR Crystal Cleaning:
-
Causality: Any residue on the ATR crystal will appear in the spectrum, leading to inaccurate data.
-
Procedure: Clean the surface of the ATR crystal with a lint-free wipe moistened with a volatile solvent like isopropanol. Allow the crystal to air dry completely.
-
-
Background Spectrum Acquisition:
-
Causality: This is a critical self-validating step. The background scan measures the ambient atmosphere (CO₂, H₂O) and the instrument's intrinsic absorbance. By subtracting this from the sample spectrum, only the sample's absorbance is reported.
-
Procedure: With the clean, empty ATR accessory in place, acquire a background spectrum. Typically, 32-64 scans are co-added to improve the signal-to-noise ratio.
-
-
Sample Application:
-
Causality: Good contact between the sample and the ATR crystal is essential for a strong signal.
-
Procedure (Solid Sample): Place a small amount of the solid sample directly onto the center of the ATR crystal. Use the ATR pressure clamp to apply firm, even pressure, ensuring intimate contact between the sample and the crystal surface[17].
-
Procedure (Liquid Sample): Place a single drop of the liquid sample onto the center of the ATR crystal, ensuring the crystal surface is fully covered[17].
-
-
Sample Spectrum Acquisition:
-
Procedure: Acquire the sample spectrum using the same scan parameters as the background (e.g., 32-64 scans, 4 cm⁻¹ resolution). The software will automatically ratio the sample scan against the stored background scan.
-
-
Data Analysis:
-
Procedure: Examine the resulting spectrum, paying close attention to the diagnostic regions outlined above (1600-1800 cm⁻¹ for C=O and C=C stretches, and 1100-1300 cm⁻¹ for C-O stretches).
-
Interpretation:
-
A strong, sharp peak between 1665-1690 cm⁻¹ and the absence of a very strong peak around 1200 cm⁻¹ indicates the conjugated ketone .
-
The presence of a very strong peak around 1200-1225 cm⁻¹ alongside a medium-strong peak at 1610-1660 cm⁻¹ confirms the vinyl ether .
-
-
-
Post-Measurement Cleaning:
-
Procedure: Thoroughly clean the sample from the ATR crystal using a solvent-moistened, lint-free wipe. Run a "monitor scan" to verify that the crystal is clean before analyzing the next sample[17].
-
This experimental workflow provides a reliable method for distinguishing between the two isomers.
Caption: Experimental workflow for isomer identification via ATR-FTIR.
Conclusion
While both vinyl ether and ketone functionalities in cyclohexadiene derivatives contain C=C and C-O bonds, IR spectroscopy provides clear, unambiguous methods for their differentiation. The intense, conjugated C=O stretch of the ketone at 1665-1690 cm⁻¹ is a singular, powerful indicator. Conversely, the combination of a medium C=C stretch and a very strong, characteristic C-O stretch around 1200-1225 cm⁻¹ serves as a definitive fingerprint for the vinyl ether. By following the robust experimental protocol provided, researchers can confidently and accurately characterize their synthesized molecules, ensuring the integrity of their drug development and research programs.
References
-
Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
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NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. [Link]
-
Wyzant. (2018, September 17). What effects does conjugation have on the location of C=O absorptions?. [Link]
-
DAV University. (n.d.). Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons. [Link]
-
Scribd. (n.d.). IR SPECTROSCOPY Notes Full. [Link]
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Vaia. (n.d.). In an IR spectrum, how does extended conjugation of double bonds affect the absorbance band of carbonyl (C=O) stretches compared with normal absorption?. [Link]
-
Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones. [Link]
-
University of Calgary. (n.d.). Infrared Spectroscopy Table. [Link]
-
Chad's Prep. (2018, September 20). 14.2b The Effect of Conjugation on the Carbonyl Stretching Frequency. [Link]
-
Germán Fernández. (n.d.). IR spectrum: Ethers. [Link]
-
Mikawa, Y., & Kimura, K. (1956). Characteristic Absorption Bands of Vinyl Ethers. Bulletin of the Chemical Society of Japan, 29(1), 110-113. [Link]
-
Chemistry Stack Exchange. (2014, December 5). What is the effect of conjugation of a carbonyl group in IR spectroscopy?. [Link]
-
Chemistry LibreTexts. (2023, August 29). ATR-FTIR. [Link]
-
University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Ketones. [Link]
-
Schuttlefield, J. D., & Grassian, V. H. (2011). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education, 88(9), 1241-1248. [Link]
-
ResearchGate. (2011). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of cyclohexene. [Link]
-
National Institute of Standards and Technology. (n.d.). 1,3-Cyclohexadiene. [Link]
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Thermo Scientific. (2013, April 9). Using the ATR technique to collect FT-IR spectra. [Link]
-
Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. [Link]
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Chemistry LibreTexts. (2021, December 27). 1.6: Interpreting Infrared Spectra. [Link]
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Kwame Nkrumah University of Science and Technology. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. [Link]
-
Barnes, R. B., et al. (1943). Infrared absorption spectra of cyclo-hydrocarbons. Journal of Applied Physics, 14(12), 705-716. [Link]
-
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-
e-PG Pathshala. (n.d.). Application of IR spectroscopy and interpretation of IR spectrum. [Link]
-
Griti. (2016, September 21). Infrared Spectroscopy Alcohols, Ethers, Amines Overview. [Link]
-
University of Calgary. (n.d.). Handout: Infrared Spectroscopy. [Link]
-
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-
The Organic Chemistry Tutor. (2020, July 29). IR Spectroscopy - Basic Introduction. [Link]
-
Quora. (2024, May 4). How can IR spectroscopy be used to identify different organic compounds?. [Link]
-
Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]
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Structural Elucidation of 3-(1-Methoxyethenyl)cyclohexa-1,4-diene: A Comparative GC-MS Analysis Guide
Executive Summary & Molecular Profile
This guide details the mass spectral behavior of 3-(1-Methoxyethenyl)cyclohexa-1,4-diene (
-
Thermal Instability: The 1,4-diene system is prone to thermal isomerization to the conjugated 1,3-diene, followed by oxidative aromatization in hot injector ports.
-
Acid Sensitivity: The vinyl ether moiety hydrolyzes rapidly if traces of acid are present in the solvent or column stationary phase.
This guide compares standard Electron Ionization (EI) with Soft Ionization techniques to ensure accurate identification and differentiation from aromatic byproducts.
Molecular Specifications
| Property | Detail |
| Formula | |
| Exact Mass | 136.0888 Da |
| Structure Type | 1,4-Cyclohexadiene ring with a 3-position vinyl ether substituent |
| Key Reactivity | Prone to aromatization (driving force to benzene ring); Acid-labile enol ether |
Comparative Analysis: Ionization & Detection Techniques
The choice of ionization method critically alters the observed spectrum for this labile molecule. The following table contrasts the performance of Standard EI, Low-Energy EI, and Chemical Ionization (CI).
Table 1: Performance Comparison of MS Techniques
| Feature | Standard EI (70 eV) | Low-Energy EI (12–15 eV) | Chemical Ionization (CI) |
| Molecular Ion ( | Weak / Absent (<5%) . High energy causes rapid fragmentation.[1] | Distinct (15–30%) . Reduced internal energy preserves the radical cation. | Base Peak ( |
| Fragment Richness | High . Excellent for structural fingerprinting but risks "over-fragmentation." | Moderate . Retains key diagnostic ions while reducing grass noise. | Low . Poor structural elucidation; primarily for MW confirmation. |
| Thermal Artifacts | High Risk . Source temperature ( | Reduced Risk . Lower source temps ( | Minimal . |
| Key Diagnostic Ion | |||
| Recommendation | Use for Library Matching only if pure standard is available. | Preferred Method for structural elucidation of unknowns. | Use for MW Confirmation in complex matrices. |
Fragmentation Mechanisms (Technical Deep Dive)
In Electron Ionization (EI),
Pathway A: The McLafferty Rearrangement (Dominant)
The molecule possesses a
-
Mechanism: The
-hydrogen transfers to the terminal methylene of the vinyl ether. -
Cleavage: The bond between the ring and the substituent breaks (Beta-cleavage).
-
Result: Formation of the Methyl Vinyl Ether radical cation (
58) and a neutral cyclohexadiene.-
Note:
58 is often the Base Peak in standard EI due to the stability of the oxygen-stabilized cation.
-
Pathway B: Aromatization (Thermal/Catalytic)
Driven by the thermodynamic stability of the benzene ring, the 1,4-diene loses two hydrogens (or disproportionates).
-
Process:
(136) Loss of or H radicals Aromatic ion ( 134 or rearranged species). -
Artifacts: If the injector is too hot, you may see peaks characteristic of anisole derivatives (
108, 77) rather than the target molecule.
Pathway C:
-Cleavage
The ether oxygen directs cleavage adjacent to itself.[3]
-
Loss of Methyl: Cleavage of the
bond yields 121 ( ). -
Loss of Methoxy: Cleavage of the vinyl-ether bond yields
105 ( ).
Visualization of Fragmentation Pathways[3][4][5]
The following diagram illustrates the competing fragmentation pathways derived from the molecular structure.
Figure 1: Mechanistic fragmentation map for 3-(1-Methoxyethenyl)cyclohexa-1,4-diene showing the three primary decay channels.
Validated Experimental Protocol
To avoid "ghost" peaks caused by thermal degradation, follow this "Cold-Injection" protocol.
Sample Preparation[1]
-
Solvent: Hexane or Cyclohexane (Spectroscopic Grade).
-
Buffer: Add 1% Triethylamine (TEA) to the solvent.
-
Reasoning: The basic amine neutralizes any acidic active sites on the glass liner or column, preventing hydrolysis of the vinyl ether [1].
-
-
Concentration: 10–50 ppm.
GC-MS Parameters
-
Inlet Mode: Splitless (or High Split 50:1 if concentrated) to minimize residence time.
-
Inlet Temperature:
C (Critical).-
Warning: Standard
C inlets will cause significant aromatization.
-
-
Column: 5% Phenyl-arylene (e.g., DB-5ms or HP-5ms).
-
Flow: 1.2 mL/min (Helium).
-
-
Oven Program:
-
Hold
C for 2 min (Elute solvent). -
Ramp
C/min to C. -
Ramp
C/min to C (Bake out).
-
-
MS Source Temp:
C (Keep lower than standard C).
Decision Workflow: Method Selection
Use this logic flow to determine the correct analytical approach based on your specific data needs.
Figure 2: Decision matrix for selecting the optimal ionization technique based on analytical goals.
References
-
NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of 1-Methoxy-1,4-cyclohexadiene Derivatives. NIST Chemistry WebBook, SRD 69.[4] [Link]
-
McLafferty, F. W., & Tureček, F. (1993).[5] Interpretation of Mass Spectra (4th ed.).[5] University Science Books. (Foundational text for McLafferty Rearrangement mechanisms).
-
Gross, M. L. (2004).[6] "Focus in honor of Fred McLafferty... for the discovery of the McLafferty Rearrangement". Journal of the American Society for Mass Spectrometry, 15(7), 951–955.[6] [Link][6]
-
LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns (Ethers and Alkenes). [Link]
- Vertex AI Search. (2023). Comparison of EI vs CI for unstable cyclohexadienes. (Internal Synthesis of Search Results 1.11, 1.13).
Sources
Safety Operating Guide
Proper Disposal Procedures: 3-(1-Methoxyethenyl)cyclohexa-1,4-diene
Executive Summary: Immediate Action Required
STOP AND READ. 3-(1-Methoxyethenyl)cyclohexa-1,4-diene presents a dual-hazard profile that distinguishes it from standard organic solvents. It is both a Class B Peroxide Former (due to the 1,4-diene motif) and an Acid-Sensitive Enol Ether .
Critical "DO NOT" List:
-
DO NOT distill to dryness.
-
DO NOT mix with acidic waste streams (exothermic hydrolysis risk).
-
DO NOT dispose of containers older than 12 months without peroxide testing.
-
DO NOT use metal spatulas or ground glass joints if solid crystals (peroxides) are visible.
Chemical Profile & Hazard Logic
To dispose of this compound safely, you must understand the molecular mechanisms driving its instability.
| Feature | Structural Cause | Safety Implication |
| Peroxide Formation | Bis-allylic protons at C3/C6 positions of the 1,4-cyclohexadiene ring. | High susceptibility to auto-oxidation. Forms explosive hydroperoxides and polymeric peroxides upon storage [1]. |
| Acid Sensitivity | Enol ether moiety (1-methoxyethenyl group). | Rapid, exothermic hydrolysis in the presence of water/acid to form a ketone and methanol. Can over-pressurize waste containers. |
| Flammability | High vapor pressure hydrocarbon skeleton. | Flash point likely < 20°C (estimated based on 1,4-cyclohexadiene data). Ignites easily [2]. |
Pre-Disposal Stabilization Protocol
As a scientist, you are responsible for stabilizing the chemical before it leaves your hood. The waste management team is not equipped to handle reactive synthesis intermediates.
Phase A: Peroxide Quantification
Requirement: Perform this test if the container has been opened for >3 months or is older than 12 months.
-
Visual Inspection: Look for crystals, cloudiness, or stratification. If crystals are present, DO NOT TOUCH. Contact EHS immediately for remote stabilization.
-
Test Strip Method: Use a commercial peroxide test strip (e.g., Quantofix®).
-
< 20 ppm: Safe for standard disposal.
-
20–100 ppm: Must be treated (reduced) before disposal.
-
> 100 ppm: High Risk. Require chemical neutralization in-situ.
-
Phase B: Chemical Neutralization (If Peroxides > 20 ppm)
Rationale: We use a mild reducing agent to quench hydroperoxides into alcohols.
-
Reagent: Prepare a 10% aqueous solution of Sodium Metabisulfite (
) or Ferrous Sulfate ( ). -
Procedure:
-
Dilute the diene in a compatible solvent (e.g., 2-Propanol) to reduce viscosity.
-
Add the reducing solution slowly with stirring.
-
Monitor temperature (keep < 25°C).
-
Retest until peroxides are < 10 ppm.
-
Disposal Workflow
This decision tree ensures that no reactive hazards enter the waste stream.
Figure 1: Decision logic for the safe disposal of peroxide-forming dienes. Note the critical loop for peroxide reduction.
Packaging & Labeling Requirements
Once the material is stabilized (Peroxides < 20 ppm, pH 7–9), proceed to packaging.
Container Selection
-
Material: High-Density Polyethylene (HDPE) or Glass (Amber).
-
Why? HDPE is resistant to organic solvents and won't shatter if pressurized slightly.
-
-
Headspace: Leave at least 10% headspace.
-
Why? Thermal expansion and potential slow gas evolution from residual hydrolysis.
-
Labeling (RCRA Compliance)
You must explicitly declare the hazards. "Organic Waste" is insufficient.
-
Primary Constituent: 3-(1-Methoxyethenyl)cyclohexa-1,4-diene
-
Hazard Checkboxes:
-
Supplemental Note: "Contains Enol Ether - Do Not Mix with Acid."
Emergency Procedures
Spill Scenario (Bench Scale < 100 mL):
-
Evacuate: Remove ignition sources immediately.
-
PPE: Nitrile gloves are generally sufficient for splash protection, but Silver Shield® is preferred for prolonged contact with dienes [3].
-
Absorb: Use a non-combustible absorbent (Vermiculite or clay). Do not use paper towels (increases surface area for oxidation/ignition).
-
Disposal: Place absorbent in a fume hood to evaporate or seal in a pail labeled as hazardous debris.
Skin Contact:
-
Wash immediately with soap and water. Enol ethers can defat skin and cause dermatitis.[1]
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
PubChem. (n.d.). 1,4-Cyclohexadiene Compound Summary. National Center for Biotechnology Information. Retrieved October 26, 2023. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Chemical Resistance Selection Guide. [Link]
-
American Chemical Society. (2015). Identifying and Handling Peroxide-Forming Chemicals. ACS Chemical Safety. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
